Ranatuerin-2AUa
Description
Contextualization within Chemical Biology and Natural Products Research
Natural products have long been a cornerstone of drug discovery and a source of inspiration for the development of new therapeutic agents. lumblab.orgnih.gov Within this broad field, chemical biology seeks to understand and manipulate biological systems using chemical tools. cas.cn Ranatuerin-2AUa, a peptide isolated from the skin secretions of the Northern red-legged frog, Rana aurora aurora, is a prime example of a natural product that is a subject of intense study in chemical biology. nih.govcarlosdavidson.org Amphibian skin is a rich source of bioactive peptides, which serve as a crucial component of their innate immune system, protecting them from pathogens in their environment. nih.govresearchgate.net These peptides, including this compound, represent a diverse chemical library with a range of biological activities, making them attractive candidates for the development of new antimicrobial agents and other therapeutics. imrpress.com The study of such peptides contributes to our understanding of fundamental biological processes and provides templates for the design of novel molecules with specific functions. lumblab.orgcas.cn
Historical Perspective of Initial Characterization and Significance
The initial identification and characterization of this compound were part of a broader effort to explore the peptidome of amphibian skin secretions. carlosdavidson.org Researchers utilized a combination of techniques, including automated Edman degradation and mass spectrometry, to determine the primary structure of this and other peptides from Rana aurora aurora. carlosdavidson.org The ranatuerin family of peptides, to which this compound belongs, was first identified in the skin of the American bullfrog, Lithobates catesbeianus, and has since been found in various frog species across North America, China, and Japan. nih.gov A key structural feature of many ranatuerin-2 (B1576050) peptides is a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. carlosdavidson.orgnih.gov The discovery and structural elucidation of this compound were significant as they expanded the known diversity of this peptide family and provided new molecular entities for biological screening. carlosdavidson.org
Current Research Landscape and Unaddressed Challenges
The current research on this compound and related peptides is focused on several key areas. A primary goal is to comprehensively evaluate their spectrum of biological activity, particularly their antimicrobial properties against a wide range of bacteria and fungi. nih.govnih.gov However, a significant challenge in this area is obtaining sufficient quantities of the purified native peptides for extensive biological testing. carlosdavidson.org
Another major challenge lies in understanding the structure-activity relationships of these peptides. While the primary sequences of ranatuerin-2 peptides can be highly variable, they often share common structural motifs. nih.gov A critical unaddressed question is how this sequence variability translates into differences in antimicrobial potency and selectivity. Moreover, the therapeutic potential of many antimicrobial peptides is limited by their cytotoxicity towards mammalian cells. imrpress.comnih.gov Overcoming this hurdle requires the design of analogues with improved therapeutic indices. The high cost of peptide synthesis and potential for degradation by proteases also present significant challenges for their development as therapeutic agents. imrpress.com
Overview of Multidisciplinary Approaches for Investigating this compound
Investigating this compound and its therapeutic potential necessitates a multidisciplinary approach that integrates techniques from chemistry, biology, and pharmacology.
"Shotgun" Cloning and Peptidomics: The initial discovery and identification of the precursor cDNA encoding this compound and other related peptides often rely on "shotgun" cloning methods applied to skin secretions. nih.gov This approach, combined with peptidomic analysis using techniques like MALDI-TOF mass spectrometry and automated Edman degradation, allows for the high-throughput identification of novel peptides. carlosdavidson.org
Solid-Phase Peptide Synthesis: To overcome the limitation of obtaining sufficient quantities of the natural peptide, chemical synthesis is employed. Solid-phase peptide synthesis allows for the production of this compound and its analogues in the laboratory, enabling detailed biological and structural studies.
Antimicrobial and Cytotoxicity Assays: Standardized broth microdilution assays are used to determine the minimum inhibitory concentration (MIC) of the peptides against a panel of clinically relevant bacteria and fungi. nih.gov In parallel, cytotoxicity is assessed using assays such as the MTT cell viability assay on various human cell lines to determine the peptide's therapeutic window. nih.gov
Structural Biology: Techniques like circular dichroism (CD) spectroscopy are used to study the secondary structure of the peptides in different environments, such as in aqueous solution and in the presence of membrane-mimicking agents. This provides insights into the conformational changes that may occur upon interaction with bacterial cell membranes.
By combining these diverse approaches, researchers can gain a comprehensive understanding of this compound, from its genetic blueprint to its mechanism of action, and pave the way for its potential development as a novel therapeutic agent.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILSSFKGVAKGVAKNLAGKLLDELKCKITGC |
Origin of Product |
United States |
Discovery, Isolation, and De Novo Synthesis of Ranatuerin 2aua
Strategies for Natural Product Isolation
The isolation of ranatuerin peptides, potent antimicrobial agents found in the skin secretions of frogs, is a multi-step process designed to separate these specific molecules from a complex biological mixture. uaeu.ac.aenih.gov The general approach begins with the collection of skin secretions, followed by a series of purification steps guided by the biological activity of the fractions obtained. nih.govmdpi.com
Advanced Extraction and Fractionation Methodologies
The initial step involves extracting the peptides from the collected amphibian skin secretions, which are often lyophilized (freeze-dried) to preserve the components. nih.gov A common method is solvent extraction, where the lyophilized material is reconstituted in an acidic solution, typically containing trifluoroacetic acid (TFA), to ensure peptide solubility and stability. This crude extract is then centrifuged to remove insoluble materials.
Following extraction, the mixture undergoes initial fractionation. Solid-Phase Extraction (SPE) is a frequently used technique to desalt the mixture and perform a preliminary separation based on hydrophobicity. The extract is passed through a C18-bonded silica (B1680970) cartridge, and after washing away salts and highly polar molecules, the peptides are eluted with a more organic solvent, such as acetonitrile. mdpi.com
High-Resolution Chromatographic Purification Techniques
To isolate a single peptide like a ranatuerin from the complex extract, high-resolution chromatographic techniques are essential. The most powerful and widely used method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.com
The fractionated extract from the SPE step is injected into an RP-HPLC system, typically equipped with a C18 or C8 column. Separation is achieved by applying a gradient of increasing organic solvent concentration (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. mdpi.com Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer. The effluent is monitored by UV absorbance, usually at 214 nm, where the peptide backbone absorbs light. Each peak in the resulting chromatogram corresponds to one or more components, which are collected as separate fractions. This process is often repeated under different conditions or with different column chemistries to achieve the high purity (>95%) required for structural characterization. nih.gov
| Technique | Principle of Separation | Typical Use in Ranatuerin Isolation |
| Solid-Phase Extraction (SPE) | Differential partitioning of solutes between a solid phase and a liquid phase. | Initial cleanup, desalting, and crude fractionation of the skin secretion extract. |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | High-resolution purification of individual ranatuerin peptides from complex fractions to achieve high purity. |
Bioassay-Guided Fractionation Principles
The principle of bioassay-guided fractionation is crucial for efficiently isolating bioactive compounds like ranatuerins. mdpi.com Since an extract contains hundreds of different substances, this method uses a biological assay to track the desired activity—in this case, antimicrobial activity—throughout the separation process.
After each fractionation step, such as an initial separation by HPLC, a small portion of each collected fraction is tested for its ability to inhibit the growth of target microorganisms (e.g., Staphylococcus aureus or Escherichia coli). uaeu.ac.aenih.gov Only the fractions that show potent antimicrobial activity are selected for further rounds of purification. This iterative process of "separate and test" ensures that the research effort remains focused on the biologically active molecules, saving significant time and resources by avoiding the characterization of inactive compounds. mdpi.com This method was instrumental in the original discovery of numerous antimicrobial peptides from natural sources. uaeu.ac.aenih.gov
De Novo Chemical Synthesis Methodologies
Once a novel peptide's structure is determined, de novo chemical synthesis is employed to obtain larger quantities for further study, confirm the determined structure, and create analogues with potentially improved properties. mdpi.comnih.gov
Retrosynthetic Analysis and Strategic Target Molecule Design
For a linear or disulfide-bridged peptide like those in the ranatuerin-2 (B1576050) family, the retrosynthetic analysis is straightforward. The target peptide is conceptually broken down into its constituent amino acid building blocks. The primary strategy for synthesis involves the sequential addition of these amino acids in the correct order. The key challenges in the design phase are the selection of appropriate protecting groups for the amino acid side chains to prevent unwanted reactions and the choice of coupling reagents to efficiently form the peptide bonds. For ranatuerins containing a disulfide bridge, the strategy must also include a final step for the selective formation of this bond. nih.govmdpi.com
Total Synthesis Approaches and Key Reaction Pathways
The dominant method for the total synthesis of peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). researchgate.net This technique, used for synthesizing ranatuerin peptides and their analogues, involves building the peptide chain on a solid polymer resin support. nih.govmdpi.com
The process begins with the C-terminal amino acid attached to the resin. The synthesis then proceeds in cycles:
De-protection: The temporary Fmoc (fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically piperidine.
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by a permanent protecting group, is activated using a coupling reagent (e.g., HBTU). This activated amino acid is then added to the resin, where it forms a peptide bond with the de-protected N-terminus of the growing chain.
Washing: Excess reagents are washed away.
These cycles are repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA). If the peptide, like many ranatuerins, contains a disulfide bridge, a final oxidation step (e.g., air oxidation at a specific pH) is performed to form the cyclic "Rana box" domain. nih.govmdpi.com The crude synthetic peptide is then purified to homogeneity using RP-HPLC. nih.gov
| Step | Description | Key Reagents |
| 1. Resin Loading | The first C-terminal amino acid is anchored to a solid support resin. | Rink Amide resin |
| 2. Deprotection | Removal of the temporary N-terminal Fmoc group. | Piperidine in DMF |
| 3. Coupling | Activation of the next Fmoc-protected amino acid and formation of a peptide bond. | HBTU, DIPEA |
| 4. Cleavage | Release of the full peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) |
| 5. Cyclization | (If applicable) Formation of the disulfide bridge to create the "Rana box". | Air oxidation |
| 6. Purification | Final purification of the synthetic peptide. | RP-HPLC |
Asymmetric Synthesis and Stereochemical Control Techniques
The de novo synthesis of peptides such as Ranatuerin-2AUa is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). bachem.com A cornerstone of this methodology is the precise control of stereochemistry, which is critical for the peptide's final three-dimensional structure and biological function. Asymmetric control is primarily established by using enantiomerically pure α-amino acid building blocks, which are typically in the L-configuration for naturally occurring peptides. nih.gov
The standard procedure for SPPS involves the stepwise addition of these Nα-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support. nih.gov The most common strategies for Nα-protection are the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. wikipedia.org
A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid during the coupling step. The activation of the carboxylic acid group, which is necessary for amide bond formation, can increase the acidity of the α-proton, leading to its abstraction and subsequent loss of stereochemical integrity (epimerization). bohrium.com To mitigate this risk, several techniques and reagents are employed:
Coupling Reagents : The choice of coupling reagent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives act as activated esters, which react more quickly with the amine component, thereby reducing the time the amino acid remains in a highly activated, racemization-prone state. rsc.org
Reaction Conditions : Careful control of reaction conditions, including temperature and the choice and amount of base, is essential. Non-coordinating, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred.
Protecting Group Strategy : The strategic use of protecting groups on the side chains of amino acids is also crucial to prevent side reactions that could compromise stereochemical purity. nih.gov
For the synthesis of this compound analogues containing unnatural or D-amino acids, the corresponding chirally pure building blocks must be synthesized and incorporated using the same stereochemistry-preserving protocols. nih.govnih.gov The development of racemization-free coupling reagents and optimized protocols remains an active area of research to ensure the synthesis of stereochemically pure peptides. rsc.org
Green Chemistry Principles in this compound Synthesis
Traditional peptide synthesis, particularly SPPS, is known for its substantial consumption of hazardous solvents and reagents, generating significant chemical waste. tandfonline.com The application of the twelve principles of green chemistry is crucial for developing more sustainable and environmentally benign synthetic routes for peptides like this compound. nih.gov
The primary focus of greening SPPS has been on solvent replacement and reduction. digitellinc.com N,N-Dimethylformamide (DMF) and dichloromethane (B109758) (DCM), the conventional solvents for SPPS, are facing increasing regulatory scrutiny due to their toxicity. Research has identified several greener alternatives:
Solvent Replacement : More sustainable solvents such as ethyl acetate (B1210297) (EtOAc), dimethyl sulfoxide (B87167) (DMSO), anisole, p-cymene (B1678584), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and propylene (B89431) carbonate (PC) have been successfully evaluated. tandfonline.comrsc.org Often, mixtures of these solvents are required to achieve the necessary resin swelling and solubility for reagents. tandfonline.com
Solvent Reduction : Strategies to minimize solvent use include optimizing the washing steps that follow deprotection and coupling. One innovative approach combines the coupling and Fmoc-removal steps, which reduces the number of resin manipulations and washing cycles, leading to a significant decrease in the Process Mass Intensity (PMI) and E-Factor. digitellinc.com
Reagent and Solvent Recycling : Circular chemistry principles are being applied to SPPS waste streams, enabling the recovery and reuse of solvents like EtOAc and DMSO, and even coupling agents like Oxyma, without compromising the purity of the synthesized peptide. rsc.org
Beyond solvents, other green chemistry principles are being integrated into peptide synthesis. This includes improving atom economy by using more efficient coupling reagents, designing processes for energy efficiency, and utilizing reagents derived from renewable feedstocks where possible. tandfonline.com These advancements are making the synthesis of peptides like this compound more cost-effective and environmentally responsible. rsc.org
| Green Chemistry Principle | Application in Peptide Synthesis | Example/Benefit |
|---|---|---|
| Waste Prevention | Optimizing synthetic cycles to reduce the number of steps and washes. | Combining coupling and deprotection steps reduces intermediate filtrations and washes. digitellinc.com |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF and DCM with greener alternatives. | Use of ethyl acetate, DMSO, 2-MeTHF, or anisole/N-octylpyrrolidone mixtures. tandfonline.comrsc.org |
| Design for Energy Efficiency | Performing syntheses at ambient temperature whenever possible. | Avoids energy costs associated with heating or cooling reactions. |
| Use of Renewable Feedstocks | Using solvents and reagents derived from biomass. | Solvents like p-cymene can be sourced from citrus processing by-products. tandfonline.com |
| Reduce Derivatives | Minimizing the use of temporary protecting groups. | Streamlines the synthesis and reduces deprotection steps. |
| Catalysis | Employing catalytic reagents over stoichiometric ones. | Reduces reagent waste and improves atom economy. |
Structural Elucidation Methodologies
Determining the three-dimensional structure of this compound is essential for understanding its mechanism of action. A combination of high-resolution spectroscopic techniques is typically employed to achieve a comprehensive structural characterization in both solution and solid states.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in a solution environment, which can mimic physiological conditions. nmims.eduuq.edu.au The structural elucidation process for a peptide like this compound involves a series of 1D and 2D NMR experiments. uzh.ch
The first step is to achieve sequence-specific resonance assignment, which involves assigning every proton signal to its specific amino acid residue in the peptide sequence. uzh.ch This is accomplished using a combination of 2D NMR experiments:
TOCSY (Total Correlation Spectroscopy) : This experiment reveals through-bond correlations between all protons within a single amino acid's spin system. It allows for the identification of the amino acid type (e.g., Leu, Ala, Gly) based on its unique pattern of cross-peaks. youtube.com
COSY (Correlation Spectroscopy) : Provides information about protons that are coupled through two or three chemical bonds, helping to confirm assignments within a residue. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. digitellinc.comacs.org Crucially, NOESY/ROESY spectra show cross-peaks between protons on adjacent amino acid residues (e.g., between the α-proton of residue i and the amide proton of residue i+1), which allows for the sequential linking of the individually assigned spin systems, thereby confirming the peptide's primary sequence connectivity. nmims.edu
Once assignments are complete, the NOESY/ROESY spectra provide the critical distance restraints used for 3D structure calculation. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance information that is fed into molecular modeling software to generate a family of structures consistent with the experimental data. uzh.chdigitellinc.com
| NMR Experiment | Type of Correlation | Information Provided |
|---|---|---|
| COSY | Through-bond (2-3 bonds) | Identifies scalar-coupled protons within a residue. |
| TOCSY | Through-bond (entire spin system) | Groups all proton signals belonging to a single amino acid residue. youtube.com |
| NOESY/ROESY | Through-space (< 5 Å) | Provides inter-proton distance restraints for sequential assignment and 3D structure calculation. digitellinc.com |
| HSQC | Through-bond (1 bond) | Correlates protons with their directly attached heteronuclei (13C or 15N). youtube.com |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural analysis of peptides like this compound. sannova.net It provides two key pieces of information: the precise molecular weight of the intact peptide and its amino acid sequence through fragmentation analysis.
Using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact peptide is ionized and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically within 5 ppm) by an analyzer like an Orbitrap or Time-of-Flight (TOF). mdpi.com This accurate mass measurement allows for the unambiguous determination of the peptide's elemental composition, serving as a primary confirmation of its identity. nih.gov
For sequence verification, tandem mass spectrometry (MS/MS) is employed. nih.gov In this process:
The intact peptide ion (the precursor ion) is selected.
It is subjected to fragmentation, typically through Collision-Induced Dissociation (CID), where the ion collides with an inert gas.
This process preferentially breaks the amide bonds of the peptide backbone, generating a series of characteristic fragment ions.
Fragments that retain the N-terminus are called b-ions, and those that retain the C-terminus are called y-ions.
The mass spectrometer then measures the m/z of these fragment ions. The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a single amino acid residue, allowing the peptide sequence to be read directly from the fragmentation pattern. waters.com This provides definitive confirmation of the primary structure synthesized.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule, including the absolute stereochemistry and solid-state conformation of a peptide like this compound. mdpi.com The technique relies on analyzing the diffraction pattern produced when a beam of X-rays is passed through a well-ordered, single crystal of the compound.
The primary and most significant challenge in peptide crystallography is obtaining high-quality crystals. mdpi.com Many peptides, particularly antimicrobial peptides, are highly flexible and may not readily pack into the ordered lattice required for diffraction. This difficulty is a major bottleneck in the structural analysis of such molecules. nih.gov
However, if suitable crystals can be grown, the resulting electron density map provides an unambiguous view of the molecule's conformation in the solid state. This allows for the precise determination of bond lengths, bond angles, and torsional angles. Furthermore, because X-ray diffraction is sensitive to the spatial arrangement of atoms, it can definitively establish the absolute stereochemistry at each chiral center, provided that anomalous dispersion effects can be measured. researchgate.net While challenging, a successful crystal structure provides the highest resolution structural data possible. mdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (CD), is a rapid and powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgspringernature.com The method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For peptides, the chromophore is the amide bond in the backbone, and the CD signal in the far-UV region (190–250 nm) is highly sensitive to the peptide's conformation. vanderbilt.edu
Different secondary structures produce distinct and characteristic CD spectra: researchgate.net
α-Helix : Characterized by two negative bands of similar intensity at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.net
β-Sheet : Shows a single broad negative band around 216–220 nm and a positive band near 195 nm. researchgate.net
Random Coil : Typically exhibits a strong negative band below 200 nm and very low ellipticity above 210 nm. researchgate.net
CD spectroscopy is particularly valuable for studying antimicrobial peptides like this compound because their conformation is often dependent on the environment. nih.gov By measuring the CD spectrum in an aqueous buffer (mimicking circulation) and comparing it to the spectrum in a membrane-mimicking environment (e.g., a solution of trifluoroethanol (TFE) or in the presence of lipid vesicles), conformational changes upon membrane interaction can be observed. libretexts.org A transition from a random coil spectrum in buffer to a predominantly α-helical spectrum in a hydrophobic environment is a common characteristic of many membrane-active antimicrobial peptides. While CD provides information on the average secondary structure content of the entire peptide, it does not give residue-specific structural information. vanderbilt.edu
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |
|---|---|
| α-Helix | Negative minima at ~222 nm and ~208 nm; Positive maximum at ~192 nm. americanpeptidesociety.org |
| β-Sheet | Negative minimum at ~217 nm; Positive maximum at ~195 nm. americanpeptidesociety.org |
| Random Coil | Strong negative minimum near 200 nm. researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
The primary functional groups that would be identifiable using IR and Raman spectroscopy include the amide bonds of the peptide backbone, as well as the various functional groups of the amino acid side chains.
Key Functional Groups and Their Expected Vibrational Frequencies:
Amide A and B bands (N-H stretching): These appear in the IR spectrum at approximately 3300 cm⁻¹ and 3100 cm⁻¹, respectively, and are characteristic of the N-H bonds in the peptide backbone.
Amide I band (C=O stretching): This is one of the most intense and informative bands in the vibrational spectra of proteins and peptides. It is primarily due to the C=O stretching vibration of the amide group and is sensitive to the secondary structure of the peptide (α-helix, β-sheet, etc.). This band typically appears between 1600 and 1700 cm⁻¹.
Amide II band (N-H bending and C-N stretching): This band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide III band (C-N stretching and N-H bending): This is a more complex vibrational mode found in the 1220-1330 cm⁻¹ region.
C-H stretching: Vibrations from the various C-H bonds in the amino acid side chains and the peptide backbone occur in the 2850-3000 cm⁻¹ region.
Disulfide (S-S) stretching: A key feature of many Ranatuerin-2 peptides is a C-terminal "Rana box" which includes a disulfide bridge formed between two cysteine residues. nih.gov The S-S stretching vibration gives rise to a weak band in the Raman spectrum, typically in the range of 500-550 cm⁻¹. This band is often difficult to observe in IR spectra.
Side-chain vibrations: The specific amino acid composition will contribute unique signals. For example, the aromatic ring vibrations of phenylalanine, the carboxylate group of aspartic acid, and the amino group of lysine (B10760008) would all have characteristic vibrational frequencies.
The following interactive table details the expected vibrational frequencies for the key functional groups found in a representative Ranatuerin-2 peptide.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|---|
| Amide (peptide bond) | N-H stretch (Amide A) | ~3300 | ~3300 | Strong in IR, often broad due to hydrogen bonding. |
| Amide (peptide bond) | C=O stretch (Amide I) | 1600-1700 | 1600-1700 | Very strong in IR, sensitive to secondary structure. |
| Amide (peptide bond) | N-H bend, C-N stretch (Amide II) | 1510-1580 | 1510-1580 | Strong in IR, weaker in Raman. |
| Alkyl (from various amino acid side chains) | C-H stretch | 2850-3000 | 2850-3000 | Medium to strong intensity. |
| Disulfide (from Cysteine-Cysteine bridge) | S-S stretch | Weak/unobservable | 500-550 | Characteristically weak but a key indicator of the disulfide bond. |
| Carboxylate (from Aspartic Acid) | C=O stretch (asymmetric) | ~1560-1620 | ~1560-1620 | Can overlap with Amide I and II bands. |
| Amine (from Lysine) | N-H bend | ~1600 | ~1600 | Can overlap with Amide I band. |
Molecular Mechanisms and Biological Interactions of Ranatuerin 2aua
Elucidation of Molecular Targets and Binding Dynamics
The biological activity of Ranatuerin-2AUa is initiated through its interaction with cellular structures, primarily the cell membranes of microorganisms. The specifics of these interactions, from receptor binding to membrane transport, are crucial for its function.
Receptor Binding Assays and Ligand-Protein Interaction Studies
Specific protein receptor binding assays for this compound have not been extensively documented in the scientific literature. The primary mode of action for this compound, like many other cationic antimicrobial peptides, is generally considered to be receptor-independent, involving direct interaction with the microbial cell membrane. nih.gov The initial contact is largely driven by electrostatic attraction between the positively charged amino acid residues of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
While specific receptor interactions for this compound in its antimicrobial role are not established, research on related ranatuerin peptides has suggested potential interactions with cell-surface receptors in other contexts. For instance, it has been hypothesized that ranatuerin-2 (B1576050) peptides could bind to death receptors like CD95 on cancer cells, initiating apoptosis, though this remains a topic for further investigation. nih.gov
Enzymatic Activity Modulation: Inhibition, Activation, and Kinetics
Currently, there is a lack of specific research findings in the public domain detailing the modulation of enzymatic activity by this compound. Scientific literature has not yet characterized whether this peptide acts as an inhibitor or activator of specific enzymes, nor have its kinetic parameters in such interactions been elucidated.
Protein-Protein and Protein-Nucleic Acid Interaction Analysis
While it is a known mechanism for some antimicrobial peptides to translocate into the cytoplasm and interfere with intracellular processes by binding to proteins or nucleic acids, specific studies demonstrating this for this compound are not currently available. mdpi.comresearchgate.net General studies on AMPs suggest that upon entering a bacterial cell, they can inhibit the synthesis of DNA, RNA, and proteins, ultimately leading to cell death. researchgate.net However, direct experimental evidence of this compound binding to specific intracellular proteins or nucleic acid sequences has not been reported.
Membrane Interaction and Transport Mechanisms
The interaction of this compound with microbial membranes is the most well-documented aspect of its molecular mechanism. As a cationic and amphipathic peptide, it is drawn to and inserts itself into the lipid bilayer of bacterial cell membranes. imrpress.com This interaction leads to membrane permeabilization and disruption, which is a key feature of its antimicrobial activity. imrpress.comnih.gov
Several models have been proposed to explain the membrane-disrupting action of a-helical AMPs like the ranatuerins:
Barrel-stave model: In this model, the peptides insert into the membrane, orienting themselves perpendicular to the lipid bilayer to form a pore, much like the staves of a barrel. nih.govresearchgate.net
Toroidal pore model: Here, the peptides also form a pore, but in this configuration, the lipid monolayers are bent continuously through the pore, so that the pore is lined by both the peptides and the head groups of the lipids. researchgate.net
Carpet model: This model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet." researchgate.net Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. researchgate.net
The precise mechanism for this compound is likely dependent on factors such as its concentration and the specific lipid composition of the target membrane.
Investigation of Intracellular Signaling Pathway Perturbations
Beyond direct membrane disruption, some antimicrobial peptides can modulate intracellular signaling pathways, although research in this area for this compound is limited.
Phosphorylation Cascade Analysis
There is currently no direct scientific evidence to suggest that this compound specifically perturbs intracellular phosphorylation cascades as a primary mechanism of its antimicrobial action. However, studies on other amphibian antimicrobial peptides offer some insights into potential, yet unconfirmed, mechanisms. For example, the brevinin-2 (B1175259) family of peptides has been shown to suppress the lipopolysaccharide (LPS)-induced activation of MAPK/NF-κB signaling cascades in immune cells. frontiersin.org It is plausible that ranatuerins, including this compound, could have similar immunomodulatory effects by interfering with key signaling pathways, but this requires specific investigation. Research on temporins has also pointed to interactions with the epidermal growth factor receptor signaling pathway in the context of wound healing. imrpress.com
Research Findings on this compound
The primary research focus on this compound has been its antimicrobial efficacy against a variety of bacterial strains.
Antimicrobial Activity of this compound
The table below summarizes the minimum inhibitory concentrations (MIC) of this compound against several bacterial species. A lower MIC value indicates a higher potency.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | - | 5 | nih.gov |
| Pseudomonas aeruginosa | - | 5 | nih.gov |
| Klebsiella pneumoniae | - | 10 | nih.gov |
| Enterobacter cloacae | - | 5 | nih.gov |
| Proteus mirabilis | - | >40 | nih.gov |
| Staphylococcus aureus | - | 20 | nih.gov |
| Staphylococcus epidermidis | - | 20 | nih.gov |
| Streptococcus Group B | - | 5 | nih.gov |
Gene Expression Profiling (Transcriptomics) in Response to this compound
Currently, there are no publicly available research findings detailing gene expression profiling or transcriptomic analysis of cells specifically in response to treatment with this compound. Studies on other antimicrobial peptides suggest that they can induce complex changes in gene expression in target cells, often related to stress responses, cell cycle regulation, and apoptosis, but specific data for this compound is not available.
Protein Expression Profiling (Proteomics) and Post-Translational Modifications
Detailed proteomic studies on the global changes in protein expression or post-translational modifications in cells exposed to this compound have not been published. Research in the broader field of antimicrobial peptides indicates that these molecules can influence the expression of proteins involved in membrane repair, stress pathways, and programmed cell death, but specific proteomic data for this compound is lacking.
Metabolomic Analysis of Cellular Responses
There is no specific metabolomic data available that details the metabolic shifts within cells following treatment with this compound. Such studies would be valuable to understand how the peptide impacts cellular energy pathways and metabolite concentrations, but this research has not yet been reported.
Cell-Based Phenotypic Screening and Mechanistic Assays
While specific high-throughput phenotypic screening data for this compound is limited, research on the ranatuerin family provides insights into its likely biological effects. mdpi.comnih.gov Ranatuerins are known to interact with cell membranes, a common mechanism for many antimicrobial peptides that can lead to various cellular responses. nih.govresearchgate.net
Modulatory Effects on Cell Proliferation and Apoptosis Pathways
While direct studies on this compound's effect on cell proliferation and apoptosis are not available, research on other members of the ranatuerin-2 family, such as Ranatuerin-2PLx and Ranatuerin-2Pb, has demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov These related peptides have been shown to induce apoptosis, a form of programmed cell death. nih.govmdpi.com
For instance, studies on the related peptide Ranatuerin-2PLx indicated that its antiproliferative effects are mediated through the induction of apoptosis, as evidenced by Annexin V-FITC/PI staining and caspase-3 activity assays. nih.gov Another peptide, Ranatuerin-2Pb, also showed potent inhibitory effects on the proliferation of several cancer cell lines, including NCI-H157 (lung), MCF-7 (breast), U251MG (glioblastoma), and PC-3 (prostate). nih.gov It is generally proposed that the anticancer mechanism of these peptides involves their interaction with the negatively charged membranes of cancer cells, leading to membrane disruption and the initiation of apoptotic pathways. nih.govmdpi.com
Table 1: Antiproliferative Activity of a Related Peptide, Ranatuerin-2Pb
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| NCI-H157 | Lung Cancer | 1.453 |
| MCF-7 | Breast Cancer | 7.254 |
| U251MG | Glioblastoma | 2.172 |
| PC-3 | Prostate Cancer | 2.251 |
| MDA-MB-435s | Melanoma | No inhibitory effect |
Data derived from studies on Ranatuerin-2Pb, a related peptide, as specific data for this compound is unavailable. nih.gov
Cellular Migration and Invasion Dynamics
Specific research detailing the effects of this compound on cellular migration and invasion dynamics has not been reported in the scientific literature. The processes of cell migration and invasion are critical for cancer metastasis. frontiersin.org While some antimicrobial peptides have been investigated for their potential to inhibit these processes, there is no available data to confirm or deny such a role for this compound.
Autophagy and Stress Response Pathway Involvement
The involvement of this compound in autophagy and cellular stress response pathways remains uninvestigated. Autophagy is a fundamental cellular process for degrading and recycling cellular components, which can be triggered by various cellular stresses, including membrane damage or the presence of foreign molecules. nih.gov The heat shock factor 1 (HSF1)-mediated stress response pathway and autophagy are key to maintaining protein homeostasis (proteostasis). mdpi.com While it is plausible that the membrane-disrupting activity of ranatuerins could induce stress responses and potentially modulate autophagy, there are currently no specific studies on this compound to support this. nih.govmdpi.cominstitut-necker-enfants-malades.fr
Oxidative Stress Induction and Antioxidant Defense Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This can lead to cellular damage to lipids, proteins, and DNA. ompj.org The body's antioxidant defense system, a complex network of enzymes and non-enzymatic molecules, works to counteract this damage. ompj.orgmedcraveonline.com Key enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netmdpi.com These enzymes are involved in the direct elimination of active oxygen species. researchgate.net For instance, catalase is crucial in reducing the accumulation of hydrogen peroxide (H₂O₂), a substrate for the generation of highly reactive hydroxyl radicals. medcraveonline.com
Some peptides isolated from amphibian skin have been identified as having antioxidant properties, representing what has been termed a "third antioxidant system". nih.gov These peptides may contribute to the antioxidant defense by blocking the production of free radicals, scavenging oxidants, or enhancing endogenous antioxidant systems. medcraveonline.com While this compound belongs to a class of peptides known for their diverse biological activities, specific research detailing its direct role in inducing oxidative stress or modulating antioxidant defense mechanisms is not extensively documented in current literature. The broader family of ranatuerins primarily demonstrates antimicrobial activity through membrane disruption, and any effects on cellular oxidative states are likely secondary to these primary mechanisms or represent a yet-unexplored area of their functionality. nih.govmdpi.com
In Vitro and Ex Vivo Model System Applications for Mechanistic Insights
To understand the complex biological activities of peptides like this compound, researchers employ a variety of model systems that bridge the gap between simple biochemical assays and whole-organism studies.
Primary Cell Culture Systems and Organoid Models
Primary Cell Culture Systems involve isolating cells directly from living tissue and growing them in a controlled in vitro environment. eppendorf.comsigmaaldrich.com Unlike immortalized cell lines, primary cells have a finite lifespan and more closely retain the physiological characteristics of their tissue of origin, making them highly relevant for studying the cellular responses to compounds like this compound. sigmaaldrich.commdpi.com These systems allow for detailed investigation into cytotoxicity, membrane interaction, and other cellular mechanisms. For example, primary human cells can be used to assess the hemolytic activity of a peptide, a critical measure of its potential toxicity. researchgate.net this compound has been shown to have low hemolytic activity against human erythrocytes. researchgate.net
Organoid Models are three-dimensional (3D) cell cultures derived from stem cells or progenitor cells that self-organize to recapitulate the architecture and function of a specific organ. nih.govnih.gov These "mini-organs" provide a more complex and physiologically relevant context than traditional 2D cell cultures. nih.gov For instance, airway organoids have been developed to study respiratory virus infections and to screen antiviral drugs. nih.gov While specific studies employing organoid models to investigate this compound have not been reported, these systems offer a promising platform for future research into its tissue-specific effects, efficacy, and potential toxicity in a human-like microenvironment.
Tissue Slice Culture and Perfused Organ Systems
Tissue Slice Culture is an ex vivo technique where thin slices of tissue are maintained in a culture medium. This method preserves the native cellular architecture and interactions within the tissue. conductscience.complos.org Slices can be kept viable for hours (acute culture) or even weeks (organotypic culture), allowing for the study of cellular responses, drug penetration, and tissue-level toxicity. conductscience.commdpi.com For example, organotypic brain slice cultures are used to study the side effects of radiation therapy on normal tissue. mdpi.com This model system could be applied to study the effects of this compound on complex tissues, providing insights into its mechanism of action in a more integrated biological setting than isolated cells. plos.org
Perfused Organ Systems represent a sophisticated ex vivo platform where an entire organ is maintained in a viable state outside the body by circulating an oxygenated, nutrient-rich solution (perfusate). tno.nlpebble.bio This technology, often called "organ-in-a-box," allows for the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) as well as its efficacy and toxicity on a whole-organ level. tno.nlmayoclinic.org Systems for perfusing livers, kidneys, hearts, and lungs are used to gather accurate data that can be more predictive of human responses than animal models. tno.nlunos.org Although there is no specific published research on this compound using this technology, perfused organ systems provide a powerful tool for advanced preclinical evaluation of such peptides.
Mechanistic Studies in Non-Mammalian Model Organisms (e.g., Zebrafish, C. elegans)
Zebrafish (Danio rerio) have become a prominent in vivo model for biomedical research, particularly for studying developmental processes and for toxicology and drug discovery. nih.gov Their transparent embryos allow for real-time imaging of organ development and disease progression. The model is widely used to assess the efficacy and safety of new antimicrobial peptides. nih.govnih.gov For example, researchers have used zebrafish embryo bacteremia models to demonstrate the in vivo effectiveness of novel AMPs. nih.gov Such studies can evaluate survival rates, bacterial load, and organ-specific toxicity of the peptide. nih.govnih.gov While studies specifically using this compound in zebrafish have not been identified, the model has been successfully used for close analogues like Ranatuerin-2-AW, where it helped demonstrate in vivo efficacy against MRSA infections. mdpi.comnih.gov
There is currently no available research data on the use of the nematode Caenorhabditis elegans for mechanistic studies of this compound.
Data Tables
Table 1: Profile of this compound
| Attribute | Description | Reference |
|---|---|---|
| Name | This compound | nih.gov |
| Source | Rana aurora aurora (Oregon red-legged frog) | nih.gov |
| Amino Acid Sequence | GILSSFKGVAKGVAKNLAGKLLDELKCKITGC | nih.govresearchgate.net |
| Length | 32 amino acids | nih.gov |
| Structure | Contains an N-terminal α-helix and a C-terminal disulfide-bridged "Rana-box" domain. | nih.govmdpi.com |
Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Target Organism | Type | MIC (µM) | Reference |
|---|---|---|---|
| Escherichia coli | Gram-negative | 5 | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Gram-negative | 5 | nih.govresearchgate.net |
| Klebsiella pneumoniae | Gram-negative | 10 | nih.govresearchgate.net |
| Enterobacter cloacae | Gram-negative | 5 | nih.gov |
| Proteus mirabilis | Gram-negative | >40 | nih.gov |
| Staphylococcus aureus | Gram-positive | 20 | nih.govresearchgate.net |
| Staphylococcus epidermidis | Gram-positive | 20 | nih.gov |
| Streptococcus Group B | Gram-positive | 5 | nih.gov |
Structure Activity Relationship Sar and Analog Development of Ranatuerin 2aua
Rational Design and Synthesis of Ranatuerin-2AUa Analogs
The rational design of ranatuerin analogs involves a targeted approach to peptide modification, aiming to improve biological activity, stability, and selectivity while reducing potential toxicity. nih.gov This process relies on an understanding of the peptide's primary and secondary structure and the physicochemical properties that govern its interaction with microbial or cancer cell membranes. mdpi.com
Several chemical modification strategies have been employed to diversify the ranatuerin scaffold and investigate its SAR. These strategies primarily include amino acid substitution and truncation. nih.gov
Amino Acid Substitution: This involves replacing specific amino acids in the native peptide sequence to alter properties like cationicity, hydrophobicity, and helicity. For instance, in a study on Ranatuerin-2-AW (R2AW), a peptide from Amolops wuyiensis, the acidic residue Aspartic acid (D) at position 4 was replaced with the cationic residue Lysine (B10760008) (K). nih.govmdpi.com This modification, combined with other substitutions, aimed to increase the net positive charge, which is often correlated with stronger interactions with negatively charged bacterial membranes. mdpi.com Another strategy involves enhancing hydrophobicity by substituting residues with more hydrophobic ones, such as Tryptophan (W), to potentially increase membrane perturbation. mdpi.com
Truncation: This strategy involves the systematic removal of amino acid residues from the N- or C-terminus of the peptide. Truncation studies on Ranatuerin-2Pb from Rana pipiens and Ranatuerin-2-AW have been conducted to identify the minimal sequence required for biological activity. nih.govnih.gov For example, the C-terminal "Rana box" cyclic domain, a common feature in many frog antimicrobial peptides, has been a target for modification. nih.govresearchgate.net Studies have shown that deleting this cyclic domain or replacing it with an amidated lysine can have varied effects on activity, suggesting that the Rana box may not be indispensable for the antibacterial action of some ranatuerin-2 (B1576050) peptides. nih.govmdpi.com One study created an analog of Ranatuerin-2Pb, named RPb, by taking the first 18 C-terminal amino acids and amidating the end, which resulted in a peptide that retained broad-spectrum antimicrobial activity. nih.gov
These modifications have led to the development of analogs with significantly enhanced properties. For example, the analog [Lys4,19, Leu20]R2AW(1-22)-NH2 showed optimized antibacterial and anticancer activities compared to the parent peptide. nih.govmdpi.com
Table 1: Examples of Ranatuerin Analogs and the Impact of Their Modifications
| Parent Peptide | Analog | Modification Strategy | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ranatuerin-2-AW (R2AW) | [Ser23,29]R2AW |
Substitution: Replaced Cysteine residues with Serine. | Similar antibacterial activity to parent peptide, suggesting the disulfide bridge is not essential for this activity. | nih.govmdpi.com |
| Ranatuerin-2-AW (R2AW) | R2AW(1-22)-NH2 |
Truncation & Amidation: Removed the C-terminal Rana box and amidated the new C-terminus. | Showed anticancer activity, though less potent than other modified analogs. | mdpi.com |
| Ranatuerin-2-AW (R2AW) | [Lys4,19, Leu20]R2AW(1-22)-NH2 |
Substitution, Truncation & Amidation: Replaced acidic/neutral residues with cationic/hydrophobic ones and removed the Rana box. | Significantly optimized dual antibacterial and anticancer activities. | nih.govmdpi.com |
| Ranatuerin-2Pb | RPa | Truncation: Removed two C-terminal residues (RT). | Lost antimicrobial activity against several microbial strains compared to the parent peptide. | nih.gov |
| Ranatuerin-2Pb | RPb | Truncation & Amidation: Consisted of the first 18 amino acids with C-terminal amidation. | Retained and, in some cases, exhibited broader-spectrum antimicrobial activity than the parent peptide. | nih.gov |
Combinatorial chemistry provides powerful tools for generating large, diverse collections of molecules, known as chemical libraries, in a single process. ajprd.com This approach is highly applicable to the development of antimicrobial peptides, where it can be used to rapidly synthesize thousands to millions of peptide analogs for high-throughput screening. ajprd.comnih.gov
The fundamental principle is to systematically combine a set of building blocks—in this case, amino acids—in various combinations. unu-merit.nl A common method used for peptide libraries is the "split-and-pool" (or "split-mix") synthesis. ijpsonline.com This technique involves the following steps:
A solid support (e.g., resin beads) is divided into multiple portions.
A different amino acid is coupled to the beads in each portion.
All portions are pooled and mixed, ensuring each bead carries a single, specific amino acid at that position.
The pooled beads are then split again for the next coupling cycle.
Repeating this process allows for the exponential generation of unique peptide sequences. ijpsonline.com While specific large-scale combinatorial libraries dedicated solely to this compound are not prominently documented in publicly available research, the principles of combinatorial chemistry are widely applied to optimize antimicrobial peptides. nih.govresearchgate.net This strategy allows researchers to explore a vast sequence space around the native this compound scaffold to identify novel analogs with superior activity profiles, bypassing the slower, one-by-one synthesis of traditional methods. ijpsonline.com
Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a functional group in a lead compound is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to enhance desired properties like potency, selectivity, or metabolic stability while retaining the core biological activity. drughunter.com In peptide design, this can involve substituting amide bonds with more stable mimics or replacing natural amino acids with non-proteinogenic ones. drughunter.comnih.gov For example, replacing a peptidic amide bond with a non-hydrolyzable motif can increase the peptide's resistance to degradation by proteases. drughunter.com
Conformational restriction involves introducing structural constraints to limit the flexibility of a peptide. Peptides are often highly flexible in solution, but they must adopt a specific conformation to be active. By reducing the number of accessible conformations, it is possible to "lock" the peptide into its bioactive shape, which can lead to increased potency and stability. nih.gov Strategies for conformational restriction include:
Cyclization: Creating cyclic peptides, either through head-to-tail cyclization or by introducing disulfide bridges. The native this compound contains a C-terminal disulfide bridge, which creates a cyclic moiety known as the "Rana box" that stabilizes the peptide's structure. researchgate.netnih.gov Studies on ranatuerin analogs have explored the importance of this conformational constraint by synthesizing linear versions where the cysteine residues are replaced, for example, by serine. nih.govmdpi.com
These strategies are central to converting a naturally occurring peptide like this compound into a more drug-like candidate by improving its pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.comdrughunter.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For antimicrobial peptides, QSAR models can predict activity before synthesis, saving significant time and resources in the drug discovery process. nih.govubc.ca
The development of a QSAR model involves creating a mathematical equation that links molecular descriptors (numerical representations of a peptide's properties) to a measured biological activity, such as the Minimum Inhibitory Concentration (MIC). frontiersin.org These models are built using a "training set" of peptides with known structures and activities. nih.govresearchgate.net Once a statistically robust model is created, it can be used to predict the activity of new, unsynthesized peptide sequences.
Several QSAR models have been developed for antimicrobial peptides, including some specifically for anuran peptides containing the Rana box domain found in this compound. nih.govresearchgate.net These models can be classification-based (predicting if a peptide is active or inactive) or regression-based (predicting a specific activity value like an IC50). frontiersin.org Advanced machine learning techniques, such as Deep QSAR using recurrent neural networks, are also being applied to improve the predictive power and accuracy of these models for discovering novel AMPs. biorxiv.org The ultimate goal is to use these predictive tools to screen virtual libraries of ranatuerin analogs and prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org
The foundation of any QSAR model is the selection of appropriate molecular descriptors. ubc.ca These are numerical values that quantify various aspects of a peptide's physicochemical and structural properties. For peptides, descriptors are often derived from the amino acid sequence.
Table 2: Common Types of Molecular Descriptors Used in Peptide QSAR
| Descriptor Category | Description | Examples |
|---|---|---|
| Physicochemical Properties | Quantify properties of the entire peptide or individual amino acids. | Net charge, isoelectric point, hydrophobicity, hydrophobic moment, molecular weight. |
| Structural Features | Describe the three-dimensional arrangement and composition. | α-helical content, β-sheet propensity, amino acid composition, sequence length. |
| Topological & Connectivity Indices | Represent the arrangement and bonding of atoms within the molecule. | Derived from the peptide's graph representation. |
| Contact Energy Descriptors | Quantify the interaction energy between neighboring amino acids in the sequence. | Used to model peptides with diverse primary structures. ubc.ca |
| Sideways Asymmetry Moments | A flexible profiling methodology to describe the distribution of physicochemical properties along the peptide backbone. | Used to develop a predictive model for Rana box peptides. researchgate.net |
Once descriptors are calculated for a set of peptides, statistical methods are used to build the QSAR model. Common methods include:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov
Partial Least Squares (PLS) Projections to Latent Structures: A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. ubc.ca
Monte Carlo Method: A computational algorithm that relies on repeated random sampling to obtain numerical results, used to build and validate robust QSAR models. nih.govresearchgate.net
The resulting models are rigorously validated using internal (e.g., cross-validation) and external validation sets to ensure their statistical significance and predictive power. nih.gov A robust QSAR model can then serve as a valuable in silico tool for the rational design of new this compound analogs.
Pharmacophore Modeling and Ligand-Based Design [3.5.4]
The development of novel therapeutic agents based on natural peptides like this compound often involves a detailed understanding of their structure-activity relationships (SAR). This knowledge is fundamental for ligand-based design approaches, including pharmacophore modeling and the subsequent search for mimetics through computational methods.
Identification of Essential Structural Features for Activity
The biological activity of this compound and related peptides is intrinsically linked to several key structural attributes. These features collectively define the peptide's ability to interact with and disrupt microbial or cancer cell membranes. The primary structure of this compound is GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. researchgate.netcpu-bioinfor.orgmdpi.com General characteristics of antimicrobial peptides (AMPs) from frog skin include a net positive charge, a significant proportion (at least 50%) of hydrophobic amino acids, and the ability to form an amphipathic alpha-helical structure upon interacting with a cell membrane. imrpress.com
Studies on ranatuerin-2 family peptides have elucidated the importance of specific domains and properties:
Cationicity and Hydrophobicity : The balance between positive charge (from basic residues like Lysine, K) and hydrophobicity is crucial. Increased cationicity often enhances the initial electrostatic attraction to negatively charged bacterial membranes, while hydrophobicity drives the peptide's insertion into the lipid bilayer. imrpress.commdpi.com For instance, the progressive design of an analogue of Ranatuerin-2AW, another member of the family, showed that a variant with enhanced cationicity and hydrophobicity, [Lys4,19, Leu20]R2AW(1-22)-NH2, exhibited significantly improved antibacterial and anticancer activities. mdpi.com
Amphipathic α-Helical Structure : Ranatuerin-2 peptides typically form an amphipathic α-helix, particularly in the N-terminal region. nih.gov This conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is critical for membrane interaction and disruption. The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face may interact with phospholipid head groups or form the interior of a transmembrane pore. researchgate.netnih.gov
The C-terminal 'Rana Box' : A characteristic feature of many ranid frog AMPs, including the ranatuerin-2 family, is a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.govnih.gov This structure is often referred to as the 'Rana box'. However, its indispensability is debated. Studies on analogues of Ranatuerin-2AW and Palustrin-2ISb found that removing the Rana box or preventing the disulfide bridge formation did not necessarily abolish antibacterial activity. mdpi.commdpi.com In one study, the removal of the Rana box in a Ranatuerin-2PLx analogue markedly decreased its antimicrobial activity, suggesting that both the cysteine-bridged segment and the cationicity within this loop are important for the potency of some ranatuerins. nih.gov Conversely, another study found that C-terminal amidation could compensate for the loss of activity after the Rana box was removed, possibly by enhancing the peptide's interaction with the bacterial membrane. mdpi.com
The table below summarizes findings from studies on ranatuerin-2 analogues, highlighting the impact of structural modifications on biological activity.
| Peptide/Analogue | Modification from Parent Peptide | Key Finding on Activity | Reference |
| This compound | Parent Peptide | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria with low hemolytic activity. | researchgate.netresearchgate.netresearchgate.net |
| [Ser23,29]R2AW | Cysteine to Serine substitution (eliminates disulfide bridge) | Showed similar antibacterial activity to the natural peptide, suggesting the disulfide bridge is dispensable for this activity. | mdpi.com |
| R2AW(1-22)-NH2 | Truncation (Rana box deleted) and C-terminal amidation | Amidation compensated for the activity loss from removing the Rana box. | mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Increased cationicity and hydrophobicity | Significantly optimized antibacterial and anticancer activities compared to the parent peptide. | mdpi.com |
| Truncated Ranatuerin-2PLx | Removal of the C-terminal 'Rana box' | Markedly decreased antimicrobial activity, indicating the importance of the C-terminal loop for this specific peptide. | nih.gov |
These findings suggest that a pharmacophore model for ranatuerin-2 activity would primarily feature a specific spatial arrangement of cationic charges and hydrophobic regions, consistent with an amphipathic helix. The C-terminal Rana box, while contributing to the potency in some contexts, may not be an essential feature for the core antimicrobial action. mdpi.comnih.gov
Virtual Screening for this compound Mimetics
Based on the identified essential structural features, a pharmacophore model can be constructed. This model serves as a three-dimensional template outlining the key chemical features required for biological activity. For a this compound mimetic, the pharmacophore would include hydrophobic centers and positively ionizable sites arranged in a specific geometry that mimics the amphipathic helix of the peptide.
Virtual screening is a computational technique that can then use this pharmacophore model to search large databases of chemical compounds for molecules that match the template. This ligand-based design approach aims to identify smaller, non-peptidic molecules, or peptidomimetics, that could replicate the biological activity of this compound. These mimetics are often sought because they may offer advantages over native peptides, such as improved stability against protease degradation, better oral bioavailability, and potentially lower manufacturing costs.
The process would involve:
Pharmacophore Generation : Defining the 3D arrangement of hydrophobic groups and cationic centers based on the structure of active ranatuerin analogues.
Database Screening : Computationally filtering libraries of millions of small molecules to find those that fit the pharmacophore query.
Hit Identification and Optimization : The top-scoring compounds ('hits') from the virtual screen are then selected for biological testing. Promising candidates can be further optimized through chemical synthesis to improve their activity and drug-like properties.
While studies on other antimicrobial peptides have successfully used virtual screening to identify promising candidates, specific reports detailing the virtual screening for mimetics of this compound are not prominently available in the reviewed literature. researchgate.net Nevertheless, the detailed SAR data available for the ranatuerin-2 family provides a strong foundation for the future application of such computational strategies to discover novel antimicrobial and anticancer lead compounds.
Biosynthesis, Biotransformation, and Environmental Fate of Ranatuerin 2aua
Biosynthetic Pathway Elucidation (If Natural Product)
Isotopic Labeling Studies for Precursor Incorporation
While isotopic labeling is a powerful technique for elucidating the biosynthetic pathways of natural products, specific studies employing this method for Ranatuerin-2AUa have not been reported in the reviewed scientific literature. This technique, which involves feeding an organism with precursors enriched with stable isotopes like ¹³C or ¹⁵N, allows researchers to trace the incorporation of these precursors into the final product researchgate.net. Such studies have been instrumental in understanding the biosynthesis of other complex natural products, including other peptides and polyketides researchgate.net. In the context of this compound, isotopic labeling could theoretically be used to confirm its ribosomal origin by providing labeled amino acids and tracking their incorporation into the peptide sequence.
Enzymatic Reaction Mechanisms and Pathway Intermediates
The biosynthesis of this compound involves a series of enzymatic reactions that process a precursor polypeptide. This precursor, or prepropeptide, has a characteristic structure that has been observed for many frog skin AMPs researchgate.netplos.orgnih.gov. It is typically organized into three distinct domains:
An N-terminal signal peptide: This sequence directs the precursor to the secretory pathway.
An acidic spacer peptide: This intervening sequence is rich in acidic amino acid residues.
The mature peptide sequence: The C-terminal region contains the amino acid sequence of the final, active this compound peptide researchgate.netplos.orgnih.gov.
The pathway involves the following key enzymatic steps:
Signal Peptidase Cleavage: Following translation, the N-terminal signal peptide is cleaved off by a signal peptidase as the prepropeptide enters the endoplasmic reticulum.
Propeptide Convertase Activity: The resulting propeptide is then processed by propeptide convertases, which recognize and cleave at specific sites, often a pair of basic amino acid residues like Lysine-Arginine (-KR-), located just before the mature peptide sequence researchgate.net.
Post-translational Modifications: Further modifications, such as the formation of a disulfide bridge between cysteine residues within the mature peptide, may occur to ensure the correct folding and stability of this compound nih.gov.
The primary intermediate in this pathway is the propeptide form of this compound, which is the precursor molecule after the removal of the signal peptide but before the final cleavage that releases the mature peptide.
Genetic Basis of Biosynthetic Gene Clusters
The synthesis of this compound is directly encoded by a specific gene. While the precise gene cluster for this compound has not been explicitly identified in the literature, studies on related ranatuerin peptides have revealed the structure of their encoding cDNAs imrpress.comresearchgate.netnih.gov. These studies show a conserved gene architecture for amphibian AMPs mdpi.comresearchgate.netplos.org. The open reading frame (ORF) of these genes translates into the prepropeptide described in the previous section. Sequence alignments of precursors for different ranatuerin family peptides show a high degree of conservation in the signal peptide and acidic spacer regions, while the mature peptide sequence exhibits more variability, which accounts for the diversity of peptides within this family researchgate.netnih.gov. This genetic blueprint is stored in the frog's genome and is expressed in the granular glands of the skin, where the peptides are synthesized and stored before secretion nih.govmdpi.com.
Table 1: General Structure of a Ranatuerin Precursor Gene
| Genetic Element | Encoded Polypeptide Domain | Function |
|---|---|---|
| Exon 1 | N-terminal Signal Peptide | Directs protein to secretory pathway |
| Exon 2 | Acidic Spacer Peptide | May assist in proper folding and processing |
| Exon 2 | Propeptide Convertase Cleavage Site | Recognition site for enzymatic cleavage |
Note: This table represents a generalized structure based on known amphibian antimicrobial peptide genes.
Synthetic Biology Approaches for Pathway Engineering
There are no specific reports on the application of synthetic biology to engineer the biosynthetic pathway of this compound. However, this is a rapidly advancing field with great potential. The chemical synthesis of this compound and its analogues has been achieved, which is crucial for structure-activity relationship studies nih.govnih.gov. Furthermore, heterologous expression systems, such as genetically engineered bacteria or yeast, have been successfully used to produce other complex natural products, including other antimicrobial peptides eurekaselect.com. In principle, the gene for the this compound precursor could be introduced into a microbial host for large-scale production. This would also open up possibilities for pathway engineering, where the gene could be mutated to produce novel analogues with potentially enhanced activity or stability.
Biotransformation and Metabolic Stability
The effectiveness and duration of action of peptides like this compound in a biological system are largely determined by their metabolic stability. Peptides are generally susceptible to degradation by proteases, which can limit their therapeutic potential imrpress.comeurekaselect.com.
In Vitro Enzymatic Degradation Pathways
Studies have shown that the skin secretions of some frog species are rich in peptidases, including metallopeptidases and serine peptidases nih.govplos.org. These enzymes are secreted along with the antimicrobial peptides and are capable of degrading them nih.gov. This degradation can be rapid and may serve as a mechanism to prevent prolonged activity of the potent peptides, which could be harmful to the frog's own tissues nih.gov. It has also been suggested that specific cleavage by these peptidases could generate smaller peptide fragments that may have their own unique biological activities, thus increasing the diversity of the frog's chemical defenses mdpi.com.
The specific enzymes responsible for the degradation of this compound have not been identified. However, based on studies of other frog skin peptides, it is likely that it is susceptible to cleavage by endo- and exopeptidases present in the frog's own secretions and in other biological environments nih.govplos.orgmdpi.com. The presence of a disulfide bridge in the ranatuerin family of peptides may confer some degree of resistance to degradation compared to linear peptides nih.gov.
Table 2: Potential Peptidases Involved in Amphibian AMP Biotransformation
| Peptidase Class | Potential Action on this compound | Source of Information |
|---|---|---|
| Metallopeptidases | Cleavage at various sites | Found in frog skin secretions plos.org |
| Serine Peptidases | Cleavage at specific amino acid residues | Found in frog skin secretions plos.org |
Note: This table is based on enzymes found in frog skin secretions and their general activities; specific interactions with this compound have not been detailed in the literature.
Compound List
Identification and Structural Characterization of Metabolites
The biotransformation of this compound, like other antimicrobial peptides (AMPs), primarily proceeds through enzymatic degradation, leading to the formation of smaller peptide fragments. While specific, definitive metabolites of this compound have not been exhaustively documented in dedicated metabolic studies, the metabolic fate can be inferred from the known action of proteases on similar peptides. The process involves the hydrolytic cleavage of specific peptide bonds within the 32-amino acid chain.
The primary metabolites are thus shorter, inactive or functionally altered peptide sequences. The exact structure of these metabolites is determined by the specificity of the acting proteases, such as trypsin-like enzymes that cleave C-terminal to basic residues like Lysine (B10760008) (K) and Arginine (R). This compound's sequence (GILSSFKGVAKGVAKNLAGKLLDELKCK ITGC ) contains five lysine (K) residues, making it susceptible to such enzymatic action.
Degradation is not limited to trypsin-like enzymes; other peptidases present in biological systems can cleave bonds at different locations, for example, adjacent to hydrophobic residues. Studies on the degradation of other ranatuerin peptides have shown that cleavage can occur at various points along the peptide backbone, such as at the Ile-Pro bond, leading to a variety of N-terminal and C-terminal fragments. mdpi.com The resulting metabolites would be a heterogeneous mixture of these peptide fragments.
The table below outlines the potential cleavage sites within this compound by trypsin-like proteases, which target the carboxyl side of lysine (K) residues.
| Enzyme Type | Target Residue(s) in this compound | Potential Cleavage Sites (C-Terminal to Residue) |
| Trypsin-like Proteases | Lysine (K) | Lys6, Lys11, Lys15, Lys22, Lys27 |
This table is illustrative of potential metabolic pathways based on known enzymatic actions on similar peptides.
Role of Cytochrome P450 Enzymes and Other Metabolizing Systems
The principal system responsible for the biotransformation of peptides like this compound is enzymatic hydrolysis by proteases and peptidases. imrpress.comsoci.org These enzymes are ubiquitous in biological systems, including serum and tissues, and are the primary drivers of peptide catabolism. mdpi.comfrontiersin.org Studies on the degradation of frog skin peptides confirm that they are susceptible to proteolysis, which can inactivate them. mdpi.com
The role of Cytochrome P450 (CYP) enzymes in the direct metabolism of this compound is not established. CYP enzymes are a superfamily of monooxygenases that are major players in the metabolism of a wide array of xenobiotics, but their primary substrates are typically small molecule drugs and lipophilic compounds, not peptides. frontiersin.org While transcriptomic studies have identified the expression of various CYP isozymes in frog skin, their function appears to be related to the biosynthesis or metabolism of other defensive compounds, such as alkaloids and steroids, rather than antimicrobial peptides. nih.govresearchgate.netnih.gov
However, an indirect relationship between AMPs and CYP enzymes exists. Research indicates that some antimicrobial peptides can act as inhibitors of CYP enzymes. frontiersin.org This interaction is significant from a pharmacological perspective, as it could lead to drug-drug interactions if an AMP were co-administered with a drug metabolized by the inhibited CYP isozyme. frontiersin.org For this compound, the biotransformation is therefore dominated by proteolytic pathways, with no direct evidence supporting a significant metabolic role for the Cytochrome P450 system.
Chemical Stability and Degradation Pathways (Mechanistic, Not Property)
Hydrolytic and Photolytic Degradation Mechanisms
Hydrolytic Degradation: The primary mechanism of non-biological chemical degradation for this compound is hydrolysis of its peptide bonds. This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of a peptide bond, leading to the cleavage of the polypeptide chain. While this reaction can occur spontaneously, its rate is extremely slow under physiological conditions. The presence of proteases, as discussed in the biotransformation sections, vastly accelerates this process.
Certain peptide bonds are more susceptible to chemical hydrolysis. For instance, peptide bonds involving the amino acid proline, such as the Ile-Pro bond in a related ranatuerin peptide, have been shown to be susceptible to cleavage. mdpi.com The stability of peptides in solution can be influenced by pH and temperature, with more extreme conditions generally favoring hydrolysis.
Photolytic Degradation: Specific studies on the photolytic degradation of this compound are not available. However, the general mechanism of peptide photodegradation involves the absorption of ultraviolet (UV) radiation by aromatic amino acid residues. frontiersin.org this compound contains one phenylalanine (F) residue, which can absorb UV light. This absorption can lead to the formation of excited states and the generation of reactive oxygen species (ROS). These ROS can then attack and cleave the peptide backbone or modify amino acid side chains, leading to the fragmentation and inactivation of the peptide. researchgate.net Given that this compound is a skin peptide from an animal exposed to sunlight, it is plausible that it possesses a degree of photostability or is part of a broader chemical defense system that mitigates photodamage. frontiersin.org
Redox Transformations and Environmental Reactivity
The most significant redox transformation for this compound involves its two cysteine (C) residues at positions 28 and 32. In its native form, these residues form an intramolecular disulfide bond (-S-S-), creating a cyclic heptapeptide (B1575542) loop at the C-terminus of the molecule. nih.gov This disulfide bridge is crucial for maintaining the peptide's specific three-dimensional conformation, which is often essential for its biological activity.
The key redox transformation is the reversible cleavage and formation of this disulfide bond:
Reduction: In a reducing environment, the disulfide bond can be cleaved to yield two free sulfhydryl (-SH) groups on each cysteine residue. This alters the peptide's conformation from a constrained cyclic structure to a more flexible linear one, which can impact its stability and activity.
Oxidation: Conversely, in an oxidizing environment, the two sulfhydryl groups can be oxidized to reform the disulfide bridge, restoring the cyclic structure.
The redox state of the peptide is therefore highly dependent on the local chemical environment. nih.govnih.gov The cysteine residues themselves, along with other residues like phenylalanine, can also be susceptible to oxidation by strong oxidizing agents in the environment, which could lead to irreversible degradation and inactivation of the peptide. researchgate.net This redox activity is a critical aspect of the peptide's environmental reactivity and functional modulation. nih.govnih.gov
| Degradation Pathway | Mechanism | Key Structural Features Involved | Resulting Products |
| Biotransformation (Proteolysis) | Enzymatic cleavage of peptide bonds by proteases. | Basic residues (Lysine), other specific sequences. | Shorter peptide fragments. |
| Hydrolysis | Non-enzymatic cleavage of peptide bonds by water. | Peptide backbone, susceptible bonds (e.g., at Proline). | Shorter peptide fragments. |
| Photolysis | Absorption of UV light leading to ROS generation and bond cleavage. | Aromatic residues (Phenylalanine). | Fragmented or modified peptides. |
| Redox Transformation | Reversible reduction/oxidation of disulfide bond. | Cysteine-Cysteine disulfide bridge. | Linear (reduced) or cyclic (oxidized) form of the peptide. |
Advanced Analytical and Bioanalytical Methodologies for Ranatuerin 2aua
Chromatographic Separation Techniques and Method Development
Chromatography is a cornerstone of bioanalysis, enabling the separation of individual components from a mixture. journalagent.com The choice of technique depends on the physicochemical properties of the analyte, such as polarity, size, and charge. journalagent.comusp.org For peptides like Ranatuerin-2AUa, which are part of a complex mixture of similar molecules in amphibian skin secretions, high-resolution separation is critical.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and analysis of peptides. drawellanalytical.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.
Method Optimization: The development of an effective HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good peak shape and resolution. drawellanalytical.comresearchgate.net Key parameters include:
Stationary Phase (Column): C18 columns are commonly used for peptide separations, offering excellent hydrophobic retention. The choice of particle size and column dimensions can impact efficiency and resolution. researchgate.net
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic modifier (B), usually acetonitrile. drawellanalytical.comresearchgate.net A shallow gradient of increasing organic solvent concentration is employed to elute peptides with varying hydrophobicities. drawellanalytical.com The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of ~0.1%, is crucial for improving peak shape and resolution by minimizing unwanted interactions with the stationary phase. researchgate.net
Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and separation efficiency. jmp.com For instance, a flow rate of 1.0 mL/min and a column temperature of 40°C are common starting points.
Table 1: Illustrative HPLC Method Parameters for Peptide Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Provides hydrophobic interaction for separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute peptides. |
| Gradient | 5-65% B over 60 min | Separates peptides based on hydrophobicity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Temperature | 40°C | Affects viscosity and retention, optimizing peak shape. |
| Detection | UV at 214 nm | Detects the peptide bonds. |
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile compounds. wikipedia.org However, due to the non-volatile and thermally labile nature of peptides like this compound, direct analysis by GC is not feasible. wikipedia.orgopenaccessjournals.com It would require derivatization to increase volatility, a process that can be complex and may introduce artifacts. Therefore, GC is not a standard method for the analysis of intact peptides.
Supercritical Fluid Chromatography (SFC): SFC is a hybrid of GC and HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijpra.com It offers advantages such as high speed and efficiency. researchgate.net SFC is particularly effective for chiral separations and the analysis of some thermally labile molecules. researchgate.netamericanpharmaceuticalreview.com While less common than HPLC for peptide analysis, SFC can be a valuable alternative, especially for preparative scale purification where the ease of removing the CO2 mobile phase is advantageous. americanpharmaceuticalreview.comchromatographyonline.com The addition of polar co-solvents like methanol (B129727) is often necessary to elute polar analytes such as peptides. ijpra.com
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte. bccampus.ca CE offers extremely high separation efficiency, often exceeding that of HPLC, resulting in sharp, well-resolved peaks. bccampus.canih.gov
Different modes of CE can be applied:
Capillary Zone Electrophoresis (CZE): This is the most common mode, separating ions based on their electrophoretic mobility. bjko.com.cn It is well-suited for the analysis of charged peptides like this compound. bjko.com.cn
Capillary Gel Electrophoresis (CGE): This mode uses a gel matrix within the capillary to separate molecules based on size, similar to traditional gel electrophoresis but with higher resolution and automation. nih.govbjko.com.cnnih.gov
CE is particularly useful for assessing the purity of a peptide sample and for separating isoforms that may be difficult to resolve by HPLC. sebia.com
Mass Spectrometry for Detection and Characterization
Mass spectrometry (MS) is an indispensable tool in proteomics and peptide analysis, providing highly sensitive and specific detection. thermofisher.com It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high accuracy. thermofisher.com
Quantitative mass spectrometry allows for the measurement of the abundance of specific peptides in a sample. d-nb.info This is crucial for studying the expression levels of peptides under different biological conditions. Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are often used for targeted quantification, offering high sensitivity and selectivity. researchgate.net For these methods, specific precursor-product ion transitions for this compound would be monitored. The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantification. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a peptide. wikipedia.org In an MS/MS experiment, a specific precursor ion (the molecular ion of the peptide) is selected, fragmented, and the resulting fragment ions are analyzed. thermofisher.comwikipedia.org The fragmentation pattern provides information about the amino acid sequence of the peptide.
Fragmentation and Sequencing: Collision-induced dissociation (CID) is a commonly used fragmentation method. mdpi.com The resulting fragment ions, primarily b- and y-type ions, correspond to cleavages along the peptide backbone. mdpi.commdpi.com The mass difference between consecutive ions in a series can be used to identify the amino acid residues, allowing for de novo sequencing of the peptide. mdpi.com This is essential for confirming the identity of this compound and for identifying any post-translational modifications or metabolites. labinsights.nlnih.gov Advanced fragmentation techniques like electron-transfer dissociation (ETD) can provide complementary information, especially for determining the location of labile modifications. mdpi.com
Spectroscopic and Optical Detection Methods
Advanced spectroscopic and optical methods are pivotal for the characterization and quantification of peptides like this compound. These techniques leverage the interaction of the peptide with electromagnetic radiation to provide insights into its concentration, structure, and binding capabilities.
UV-Vis Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive technique used for the quantitative analysis of peptides and proteins in solution. technologynetworks.com The method is based on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV and visible spectrums. upi.edu For peptides like this compound, the primary chromophores are the peptide bonds themselves and the aromatic side chains of amino acid residues such as tryptophan, tyrosine, and phenylalanine.
The quantitative relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law. upi.edu This law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. upi.edu In practice, the concentration of a purified this compound solution can be determined by measuring its absorbance at a specific wavelength, typically near 214 nm (for peptide bonds) or 280 nm (for aromatic residues). The absorbance at 214 nm or 220 nm is often used during the purification of peptides via reverse-phase high-performance liquid chromatography (RP-HPLC), where fractions are collected based on the UV absorbance profile. researchgate.net
To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. upi.edu The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. upi.edu The precision of this method is influenced by factors such as the choice of solvent, the pH of the solution, and the presence of interfering substances. scribd.com Solvents like water, ethanol, and methanol are often used as they are transparent in the relevant UV region. upi.edu
Table 1: Typical UV Absorption Maxima for Peptide Analysis
| Chromophore | Typical Absorption Maximum (λmax) | Notes |
|---|---|---|
| Peptide Bond | ~190-220 nm | Strong absorption, commonly used for quantifying peptides during chromatography. researchgate.net |
| Tyrosine (Tyr) | ~274 nm | Absorption is pH-dependent. |
| Tryptophan (Trp) | ~280 nm | Highest molar absorptivity among amino acids. |
| Phenylalanine (Phe) | ~257 nm | Weak absorption compared to Tyr and Trp. |
| Disulfide Bond (Cys-Cys) | ~250-260 nm | This compound contains a disulfide bridge. researchgate.net |
Fluorescence and Luminescence-Based Assays
Fluorescence and luminescence-based assays offer high sensitivity for studying the functional aspects of antimicrobial peptides (AMPs) like this compound. These assays can elucidate mechanisms of action, such as membrane disruption, and can be adapted for high-throughput screening. nih.govnih.gov
Fluorescence-Based Assays: These assays often utilize fluorescent probes that change their spectral properties upon interaction with the peptide or its target. nih.gov A common application for AMPs is the investigation of membrane permeabilization in bacteria. nih.gov For instance, a dual-dye assay could be employed:
Membrane Depolarization: A potential-sensitive dye like 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)) can be used. This dye's fluorescence is quenched when it accumulates in polarized bacterial membranes. Membrane depolarization, often an early step in AMP activity, leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence. nih.gov
Membrane Permeabilization: A dye such as propidium (B1200493) iodide (PI), which is normally membrane-impermeable, can be used to assess membrane integrity. If the peptide forms pores or disrupts the membrane, PI can enter the cell, intercalate with DNA, and exhibit a strong fluorescence enhancement. nih.gov
Another powerful technique is Förster Resonance Energy Transfer (FRET). biosyntan.de In a FRET-based assay, a substrate could be labeled with a donor-acceptor fluorophore pair. Cleavage of the substrate by a protease, or a conformational change induced by peptide binding, separates the pair and alters the FRET signal, allowing for real-time monitoring of the interaction. biosyntan.de
Luminescence-Based Assays: These assays measure light produced by a chemical or biochemical reaction. A common approach involves genetically engineered bacteria that express a luciferase enzyme. mdpi.com The metabolic health of the bacteria correlates with the amount of light produced. When these bacteria are exposed to an antimicrobial peptide like this compound, a decrease in luminescence indicates a loss of viability, providing a rapid and sensitive measure of the peptide's bactericidal activity. mdpi.com This method is highly adaptable for determining key parameters like the minimum inhibitory concentration (MIC). mdpi.com
Table 2: Examples of Fluorescence and Luminescence-Based Assays for AMPs
| Assay Type | Principle | Typical Application for AMPs | Example Probe/System |
|---|---|---|---|
| Membrane Depolarization | Change in fluorescence of a potential-sensitive dye upon membrane potential collapse. | Detecting early-stage interaction with bacterial membranes. nih.gov | diSC₃(5) |
| Membrane Permeabilization | Fluorescence of a dye upon entering a compromised membrane and binding to intracellular components. | Confirming pore formation or membrane disruption. nih.gov | Propidium Iodide (PI) |
| FRET Assay | Energy transfer between a donor and acceptor fluorophore, sensitive to distance changes. | Studying conformational changes or substrate cleavage. nih.govbiosyntan.de | ECFP-EYFP fusion proteins |
| Bacterial Luminescence | Measurement of light from luciferase-expressing bacteria. | Rapidly assessing antimicrobial activity and cell viability. mdpi.com | Escherichia coli Lux transformant |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real time. cytivalifesciences.com It is exceptionally well-suited for characterizing the binding kinetics and affinity of peptides like this compound with their biological targets, such as lipid membranes or specific proteins. nicoyalife.com
The SPR principle involves immobilizing one molecule (the ligand, e.g., a model lipid membrane or a target protein) onto a sensor chip surface. youtube.com A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over this surface. cytivalifesciences.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.com This change is recorded in a sensorgram, a plot of response units (RU) versus time. cytivalifesciences.com
From the sensorgram, several key kinetic parameters can be derived:
Association Rate Constant (kₐ): The rate at which the analyte binds to the immobilized ligand. criver.com
Dissociation Rate Constant (kₑ): The rate at which the analyte-ligand complex decays. criver.com
Equilibrium Dissociation Constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a stronger binding interaction. criver.com
This data provides invaluable insight into the molecular recognition process, specificity, and the strength of the interaction, which are critical for understanding the biological function of this compound. nicoyalife.com
Table 3: Kinetic Parameters Determined by SPR
| Parameter | Symbol | Unit | Description |
|---|---|---|---|
| Association Rate Constant | kₐ (or kₒₙ) | M⁻¹s⁻¹ | Describes the rate of complex formation. criver.com |
| Dissociation Rate Constant | kₑ (or kₒբբ) | s⁻¹ | Describes the rate of complex decay and stability. criver.com |
| Equilibrium Dissociation Constant | Kₑ | M (molar) | Indicates the affinity of the interaction (kₑ/kₐ). criver.com |
| Maximum Response | Rₘₐₓ | RU (Response Units) | Response at saturation, related to binding stoichiometry. nih.gov |
Development of Immunoassays and Biosensors for Specific Detection
The specific and sensitive detection of this compound in complex biological samples necessitates the development of tailored immunoassays and biosensors. These analytical tools rely on highly specific molecular recognition elements, such as antibodies or aptamers, coupled with a signal transduction mechanism. nih.gov
Immunoassays: Immunoassays use the highly specific binding between an antibody and its antigen to detect and quantify substances. nih.gov For this compound, this would involve generating monoclonal or polyclonal antibodies that specifically recognize a unique epitope on the peptide sequence. These antibodies can then be used in various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov A typical sandwich ELISA format would involve:
A capture antibody, specific for this compound, is immobilized on a microplate well. nih.gov
The sample containing the peptide is added, and the peptide binds to the capture antibody.
A second, detection antibody (also specific for the peptide and conjugated to an enzyme) is added, forming a "sandwich."
A substrate is added, which is converted by the enzyme into a colored or fluorescent product, allowing for quantification. nih.gov
Multiplexed bead-based immunoassays, such as the Luminex xMAP technology, could also be developed to simultaneously detect this compound and other related peptides in a single sample. nih.gov
Biosensors: A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. scirp.org For the specific detection of this compound, a peptide-based or antibody-based biosensor could be designed. rsc.org
Biorecognition Element: This would be a molecule that binds specifically to this compound. Options include specific antibodies (as in immunoassays), synthetic peptide fragments, or nucleic acid aptamers selected for high affinity to the target peptide. medrxiv.org
Transducer: The binding event at the biorecognition layer is converted into a measurable signal by a transducer. Transducer technologies can be electrochemical (measuring changes in current, potential, or impedance), optical (like SPR or fluorescence), or mass-based (like quartz crystal microbalance). medrxiv.orgnih.gov
For example, a graphene field-effect transistor (GFET) biosensor could be fabricated by functionalizing the graphene surface with antibodies specific to this compound. medrxiv.org The binding of the positively charged peptide would alter the electronic properties of the graphene, providing a rapid, highly sensitive electrical readout. medrxiv.org Such biosensors could offer rapid and point-of-care detection capabilities, which are crucial in various research and clinical settings. nih.gov
Table 4: Components of a Potential Biosensor for this compound
| Component | Example | Function |
|---|---|---|
| Analyte | This compound | The target molecule to be detected. |
| Biorecognition Element | Monoclonal Antibody | Binds with high specificity and affinity to the analyte. nih.gov |
| Nucleic Acid Aptamer | A short DNA/RNA sequence that folds to bind a specific target. | |
| Transducer Type | Electrochemical | Converts the binding event into an electrical signal (e.g., current change). nih.gov |
| Optical | Converts the binding event into an optical signal (e.g., change in refractive index via SPR). cytivalifesciences.com |
Computational and Theoretical Studies of Ranatuerin 2aua
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of peptides like Ranatuerin-2AUa at the atomic level. These methods provide insights into the electronic structure, which governs the peptide's reactivity and interactions with its environment.
Ab Initio and Density Functional Theory (DFT) Approaches for Conformational Analysis
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods employed for the conformational analysis of peptides. researchgate.net Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods approximate the complex many-electron problem by focusing on the electron density. researchgate.netmdpi.com These computational approaches are crucial for understanding the three-dimensional structure of this compound, which is intrinsically linked to its biological function. nd.edu
Conformational analysis of peptides similar to this compound has shown that their three-dimensional structure is highly dependent on the surrounding environment. nih.gov For instance, in aqueous solutions, many of these peptides adopt a random coil conformation. nih.gov However, in membrane-mimicking environments, such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE), they can fold into well-defined secondary structures like α-helices and β-sheets. nih.govnih.gov Specifically for a related peptide, Ranatuerin-2CSa, studies have revealed a helix-turn-helix motif in a TFE-water mixture. nih.gov
DFT methods, such as the M06 and M06-2x functionals, have been found to provide reliable relative energies for different conformers, often matching the accuracy of more computationally expensive methods like MP2/CBS. nih.gov The choice of basis set, such as 6-311+G(d,p) or aug-cc-pVDZ, is also a critical parameter in these calculations. nih.gov The table below summarizes the typical computational methods used in the conformational analysis of peptides.
| Computational Method | Description | Typical Application |
| Ab Initio (e.g., MP2) | Based on first principles, solves the Schrödinger equation without empirical parameters. | Provides high-accuracy energy calculations for different conformers. nih.govmdpi.com |
| Density Functional Theory (DFT) | Uses electron density to calculate the energy of a system, offering a balance between accuracy and computational cost. researchgate.netmdpi.com | Widely used for geometry optimization and calculating relative conformational energies of peptides. nih.gov |
| Molecular Mechanics (MM) | Employs classical physics and empirical force fields to model molecular systems. | Often used for initial conformational searches before refinement with higher-level methods. mdpi.com |
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the reaction mechanisms involving this compound, particularly its interactions with bacterial membranes, is crucial for explaining its antimicrobial activity. arxiv.org While direct quantum chemical studies on the reaction mechanism of this compound are not extensively documented, the principles of transition state theory are fundamental to this area of research. nih.gov
Theoretical calculations can be used to map the potential energy surface of a chemical reaction, identifying the reactants, products, and the high-energy transition state that connects them. nih.govrsc.org The structure and energy of the transition state provide critical information about the reaction kinetics. For peptides, this could involve modeling the process of membrane insertion or pore formation. nih.gov The elucidation of reaction mechanisms can be approached by breaking down complex transformations into elementary steps. arxiv.org
Spectroscopic Property Prediction (Theoretical, Not Experimental Results)
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. nih.gov For peptides, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra are particularly valuable.
DFT calculations have become a powerful tool for predicting NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.gov For instance, semilocal DFT methods have shown good performance in predicting carbon shielding anisotropies, which are important for structural elucidation using anisotropic NMR. nih.gov
Circular dichroism is a key technique for studying the secondary structure of peptides. nih.gov Theoretical CD spectra can be calculated from the optimized geometries of different conformers. By comparing the predicted spectra with experimental ones, researchers can infer the dominant secondary structural elements (e.g., α-helix, β-sheet, random coil) of the peptide in different environments. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic view of this compound, complementing the static picture offered by quantum chemical calculations. mdpi.com These methods allow for the study of the peptide's conformational dynamics and its interactions with other molecules over time. nih.gov
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.com In the context of this compound, docking simulations can be used to hypothesize its binding mode to bacterial cell membranes or specific protein targets. jscimedcentral.comresearchgate.net
The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. jscimedcentral.com This can help in identifying key residues involved in the interaction and in understanding the structural basis of the peptide's activity. frontiersin.org While docking is a powerful tool for generating hypotheses, it is important to note that it typically does not account for the full flexibility of the protein and the entropic contributions to binding. substack.com
The table below outlines the general steps involved in a molecular docking study.
| Step | Description |
| 1. Target and Ligand Preparation | Obtaining and preparing the 3D structures of the receptor (e.g., a model membrane or protein) and the ligand (this compound). |
| 2. Docking Simulation | Using a docking program to explore the conformational space of the ligand within the binding site of the target. researchgate.net |
| 3. Pose Generation and Scoring | Generating a set of potential binding poses and ranking them using a scoring function to estimate binding affinity. jscimedcentral.com |
| 4. Analysis of Results | Analyzing the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the target. frontiersin.org |
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations provide a detailed, time-resolved view of the behavior of molecular systems. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound and its interactions with its environment, such as a lipid bilayer. nih.govunits.it
MD simulations are particularly useful for studying the conformational flexibility of peptides and how this flexibility influences their biological activity. units.itbiorxiv.org For example, simulations can reveal how the peptide transitions from a random coil in solution to a helical structure upon interacting with a membrane. frontiersin.org These simulations can also shed light on the mechanism of membrane disruption, such as the formation of pores. nih.govmdpi.com The stability of different conformations and the interactions between the peptide and its target can be analyzed over the course of the simulation. frontiersin.orgmpg.de
Advanced MD techniques, such as enhanced sampling methods, can be employed to explore the conformational landscape more efficiently and to study rare events like large-scale conformational transitions. nih.govnih.gov
Coarse-Grained Simulations for Large-Scale System Behavior
While specific coarse-grained (CG) molecular dynamics (MD) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this methodology is standard for understanding the large-scale behavior of similar antimicrobial peptides. nih.govnih.gov CG simulations are computationally efficient methods that group multiple atoms into single "beads," allowing for the simulation of longer timescales and larger systems, which are critical for observing processes like peptide-membrane interaction, pore formation, and peptide aggregation. chemrxiv.orgmdpi.com
A typical CG simulation of this compound interacting with a bacterial membrane model would involve several key steps. First, the peptide's all-atom structure is mapped to a CG representation using a force field like Martini or SIRAH. mdpi.combiorxiv.org The peptide would then be simulated with a model lipid bilayer, representing a bacterial membrane (e.g., a mixture of anionic and zwitterionic lipids). Key observables from such simulations include the peptide's binding affinity, its orientation upon membrane adsorption, and its ability to disrupt the lipid packing, often leading to the formation of transmembrane pores. nih.govchemrxiv.org
For instance, simulations of other AMPs like Magainin 2 and Protegrins have demonstrated that these peptides have a high affinity for anionic lipid bilayers, driven by electrostatic interactions between the peptide's positive charges and the negative lipid headgroups. nih.govnih.gov The simulations show the peptides adsorbing to the membrane surface, inserting, and aggregating to form pores, which is a widely accepted mechanism of antimicrobial action. nih.govucla.edu The radius of gyration (Rg) is a common metric used in these simulations to characterize the compactness of the peptide's structure during these events. frontiersin.org
Table 1: Representative Parameters for a Coarse-Grained Simulation of a Ranatuerin-like Peptide
| Parameter | Description | Typical Value/Model | Rationale |
| Force Field | Defines the potential energy functions and parameters for the CG beads. | Martini 2.2 | Widely used and validated for lipid and peptide simulations. mdpi.com |
| Peptide Model | Initial structure and topology of this compound. | Mapped from homology model or NMR structure. | Represents the peptide's secondary structure and charge distribution. |
| Membrane Model | Composition of the lipid bilayer. | 3:1 POPE/POPG | Mimics the anionic charge of a Gram-negative bacterial membrane. |
| Simulation Box | Dimensions of the simulation system. | 15x15x20 nm³ | Sufficiently large to accommodate the peptide and membrane patch while minimizing periodic boundary artifacts. |
| Time Step | The interval for integrating the equations of motion. | 20-30 fs | Larger time steps than all-atom simulations, enabling longer total simulation times. biorxiv.org |
| Simulation Time | Total duration of the simulation run. | 10-20 µs | Necessary to observe large-scale events like peptide insertion and pore formation. chemrxiv.org |
This table is illustrative of a typical setup for a coarse-grained simulation and does not represent data from a specific study on this compound.
Chemoinformatics and Machine Learning Applications
Chemoinformatics and machine learning (ML) have become indispensable tools in peptide-based drug discovery, offering methods to analyze vast chemical spaces, predict properties, and design novel molecules with enhanced activity and specificity. novartis.comnih.gov These approaches are particularly valuable for antimicrobial peptides like this compound.
Data Mining and Cheminformatics for Analog Discovery
The discovery of novel peptide analogs is crucial for improving the therapeutic potential of natural peptides, which may have limitations such as toxicity or instability. imrpress.com Chemoinformatics facilitates the rational design of these analogs. For this compound, this process begins with its known amino acid sequence: GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. cpu-bioinfor.org
Data mining techniques can be used to screen large peptide databases, such as DRAMP or StarPepDB, for sequences with similarities to this compound. cpu-bioinfor.orgresearchgate.net This can identify other natural peptides that might share its mechanism of action. More advanced cheminformatics approaches involve in silico modifications to the parent sequence. For example, a study on a similar peptide, Ranatuerin-2-AW, progressively designed five analogs by substituting specific residues (e.g., enhancing cationicity by replacing neutral amino acids with Lysine) and truncating the sequence. nih.gov This targeted modification, guided by an understanding of structure-activity relationships, led to an analog with significantly improved antibacterial and anticancer activities. nih.gov Such strategies could be directly applied to this compound to explore its chemical space and identify promising new candidates.
Predictive Modeling of Theoretical Properties (e.g., ADME-related computational predictions)
While experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not the focus, computational models can predict these properties to guide early-stage drug design. nih.gov For peptides, key properties include permeability, stability against proteolysis, and solubility. Various in silico tools and servers exist to calculate these properties based solely on the peptide's sequence and structure.
Predictive models often use physicochemical descriptors derived from the amino acid sequence. plos.org These descriptors, such as molecular weight, isoelectric point (pI), hydrophobicity, and structural propensities (e.g., helical content), are fed into algorithms to predict ADME-related characteristics. nih.govplos.org For instance, models have been developed that can successfully predict the Caco-2 permeability of peptides using their dynamic molecular surface properties. nih.gov Another approach uses atomistic physical models to predict passive membrane permeability without relying on training data. nih.gov
Table 2: Theoretical Physicochemical and Predicted ADME-related Properties of this compound
| Property | Predicted Value | Method/Tool | Significance |
| Sequence | GILSSFKGVAKGVAKNLAGKLLDELKCKITGC | - | cpu-bioinfor.org |
| Molecular Weight | 3389.2 Da | Sequence-based calculation | Influences diffusion and permeability. |
| Isoelectric Point (pI) | 9.85 | Sequence-based calculation | Affects solubility and interaction with charged membranes. |
| Net Charge (pH 7.4) | +4 | Sequence-based calculation | Crucial for initial binding to anionic bacterial membranes. ucla.edu |
| Hydrophobicity (H) | 0.432 | Eisenberg Scale | A measure of the peptide's tendency to partition into nonpolar environments like a membrane core. |
| Predicted Permeability | Low | General peptide models | Peptides of this size typically have low passive permeability. nih.gov |
| Predicted Stability | Low (in vivo) | Cleavage site prediction | Susceptible to proteolysis due to multiple potential cleavage sites. |
These values are generated from standard predictive algorithms and are for theoretical and illustrative purposes only.
Development of Machine Learning Models for Structure-Activity Relationships
Machine learning (ML) models, particularly those for Quantitative Structure-Activity Relationships (QSAR), are powerful tools for accelerating the discovery of potent AMPs. ucla.edumdpi.com These models learn the complex relationship between a peptide's structural features (the "x" variables) and its biological activity (the "y" variable), such as its Minimum Inhibitory Concentration (MIC). ucla.edu
The development of a QSAR model for this compound and its analogs would involve several steps:
Data Collection: A dataset of this compound analogs with experimentally measured antimicrobial activities would be compiled.
Descriptor Calculation: For each peptide, a set of numerical descriptors is calculated. These can range from simple physicochemical properties (as in Table 2) to more complex 2D or 3D structural fingerprints.
Model Training: An ML algorithm, such as a Random Forest, Support Vector Machine, or a Neural Network, is trained on the dataset to find a mathematical function that links the descriptors to the activity. rsc.orgnih.gov
Validation and Prediction: The model's predictive power is rigorously tested on an independent set of peptides. Once validated, the model can be used to screen virtual libraries of tens of thousands of new, un-synthesized this compound analogs to identify the most promising candidates for synthesis and testing. ubc.ca
Recent advancements have seen the use of protein language models and deep learning to create highly accurate classifiers for identifying AMPs from sequence data alone, achieving precisions greater than 83%. nih.gov Such models could be fine-tuned on ranatuerin-family peptides to design novel sequences with a high probability of potent, non-toxic antimicrobial activity. rsc.org
Comparative Analysis and Emerging Research Directions for Ranatuerin 2aua
Comparative Structural Analysis with Related Chemical Entities
Identification of Shared and Unique Structural Motifs
Ranatuerin-2AUa is an antimicrobial peptide (AMP) isolated from the skin secretions of the Northern red-legged frog, Rana aurora aurora. nih.govcarlosdavidson.org Its primary structure consists of a 32-amino acid sequence: GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. nih.govresearchgate.net This peptide belongs to the ranatuerin-2 (B1576050) family, a group of AMPs found widely among ranid frogs. nih.govelkhornsloughctp.org
When compared to other peptide families from ranid frogs, the Rana-box emerges as a shared architectural element. For instance, peptides belonging to the brevinin-1, brevinin-2 (B1175259), and esculentin-2 families also possess this C-terminal cyclic structure. nih.govresearchgate.net However, other families, such as the temporins, are typically linear peptides that lack this disulfide bridge and are amidated at the C-terminus. nih.govcarlosdavidson.org Temporins are also generally shorter and more hydrophobic than ranatuerins. vulcanchem.comresearchgate.net
The secondary structure of this compound is predominantly α-helical, which is a common characteristic for many AMPs as this conformation is crucial for their membrane-disrupting activity. nih.govresearchgate.netunits.it In an aqueous solution, many of these peptides lack a defined secondary structure but adopt an amphipathic α-helical conformation upon interaction with microbial membranes. core.ac.uk
| Peptide | Family | Primary Sequence | Key Structural Motif(s) | Source Organism |
|---|---|---|---|---|
| This compound | Ranatuerin-2 | GILSSFKGVAKGVAKNLAGKLLDELKCKITGC | C-terminal "Rana-box" (disulfide bridge) | Rana aurora aurora nih.govcarlosdavidson.org |
| Brevinin-1AUa | Brevinin-1 | FLPILAGLAAKLVPKVFCSITKKC | C-terminal "Rana-box" (disulfide bridge) | Rana aurora aurora researchgate.net |
| Esculentin-2CHa | Esculentin-2 | GFSSIFRGVAKFASKGLGKDLAKLGVDLVA CKISKQC | C-terminal "Rana-box" (disulfide bridge) | Lithobates chiricahuensis researchgate.net |
| Temporin-1AUa | Temporin | FLPIIGQLLSGLL-NH2 | Linear, C-terminal amidation | Rana aurora aurora researchgate.net |
Evolutionary Relationships within Chemical Classes
The amino acid sequences of antimicrobial peptides are valuable molecular markers for inferring taxonomic and phylogenetic relationships among frog species. core.ac.ukresearchgate.net The ranatuerin-2 peptide family, despite its variable primary structure, has been effectively used in cladistic analyses to explore the evolutionary history of ranid frogs. elkhornsloughctp.orgcore.ac.uk
Studies comparing the sequences of ranatuerin-2 orthologs have helped to clarify relationships within the Amerana group of New World ranid frogs. carlosdavidson.orgresearchgate.net For example, analysis of ranatuerin-2 and other peptides provided evidence to reclassify the Northern red-legged frog (Rana aurora aurora) and the California red-legged frog (Rana aurora draytonii) as distinct species rather than subspecies. carlosdavidson.orgresearchgate.net The degree of variation between their respective ranatuerin-2 peptides was comparable to that seen between other distinct species in the group. carlosdavidson.orgresearchgate.net
Phylogenetic trees based on the amino acid sequences of ranatuerin-2 peptides generally support taxonomic divisions derived from other molecular and morphological data. core.ac.ukresearchgate.net However, the evidence from ranatuerin-2 can sometimes be less clear-cut than that from other peptide families like brevinin-1, due to its higher sequence variability. core.ac.uk This rapid evolution and divergence of ranatuerin sequences likely reflect the strong selective pressures exerted by different microbial pathogens in the environments of these frogs, leading each species to develop a customized arsenal (B13267) of peptide defenses. nih.govimrpress.com
Comparative Mechanistic Studies with Other Biological Modulators
Parallelism and Divergence in Cellular Signaling
The primary mechanism of action for this compound and other ranatuerin-family peptides is the disruption of microbial cell membranes. vulcanchem.comnih.gov This mechanism is a hallmark of a broad class of biological modulators known as cationic antimicrobial peptides (AMPs). The process begins with an electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. vulcanchem.com
Upon accumulating on the membrane surface, the peptides insert into the lipid bilayer, leading to permeabilization and the formation of pores or channels. nih.govresearchgate.netvulcanchem.com This action disrupts the membrane's integrity and the critical electrochemical gradients, causing leakage of ions and essential cellular contents, ultimately leading to cell death. vulcanchem.com This direct, membrane-targeting mechanism is shared with many other frog skin AMPs, including brevinins and temporins. nih.govvulcanchem.com The three main models proposed for this membrane disruption by α-helical AMPs are the 'barrel-stave', 'carpet', and 'toroidal pore' models. nih.govresearchgate.net
While direct membrane lysis is the principal pathway, some AMPs can also act as immunomodulators, a parallel signaling function. Certain peptides can modulate the host's innate immune response, for instance, by stimulating the production of chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages and epithelial cells. researchgate.net Although this has been noted for the broader class of AMPs, specific immunomodulatory roles for this compound have yet to be fully elucidated. In contrast to peptides that have specific intracellular targets, most ranatuerins are believed to exert their effects primarily at the cell membrane. imrpress.com
Orthogonal Biological Effects and Synergistic Interactions
The concept of orthogonal biological effects refers to a molecule producing distinct, non-overlapping biological outcomes. While this compound's primary effect is antimicrobial, recent research has shown that some ranatuerin peptides, like Ranatuerin-2PLx, also possess antiproliferative activity against cancer cells. nih.gov This tumoricidal effect is also generally attributed to membrane disruption, as cancer cells often have a higher negative surface charge compared to healthy eukaryotic cells, making them susceptible to these cationic peptides. mdpi.comnih.gov This dual antimicrobial and anticancer activity represents a form of orthogonal functionality.
Synergistic interactions, where the combined effect of two or more peptides is greater than the sum of their individual effects, are a key strategy in the innate immune system of frogs. imrpress.com The skin secretions of a single frog contain a cocktail of different peptides, suggesting that they may act in concert. imrpress.com For example, studies on temporins have shown that combinations of different temporin isoforms can lead to potent synergistic effects against Gram-negative bacteria. researchgate.netimrpress.com One peptide may disrupt the outer membrane, allowing another to more effectively reach and permeabilize the inner cytoplasmic membrane. While specific synergistic pairings involving this compound have not been extensively documented, it is highly probable that it functions as part of a synergistic mixture in its native biological context.
Future Avenues in this compound Research
Future research on this compound and related peptides is focused on optimizing their therapeutic potential while minimizing undesirable side effects like hemolysis (damage to red blood cells). mdpi.comresearchgate.net A major avenue of investigation involves the rational design of peptide analogues through targeted amino acid substitutions. mdpi.com
Key areas for future exploration include:
Structure-Activity Relationship (SAR) Studies: Research is underway to precisely determine the role of specific structural features, such as the C-terminal Rana-box. Studies have shown that deleting this conserved loop can drastically reduce both antibacterial and antiproliferative activities, highlighting its importance. nih.gov Further investigation into the role of cationicity and hydrophobicity by substituting specific amino acids can lead to analogues with enhanced potency. For example, replacing acidic residues with basic ones (like lysine) or modifying hydrophobicity can significantly improve antimicrobial and anticancer efficacy. mdpi.com
Enhancing Target Specificity: A critical goal is to design analogues that are highly potent against microbial or cancer cells but have minimal toxicity towards mammalian cells. This compound itself displays relatively low hemolytic activity compared to some other AMPs like brevinins, making it a promising template for development. researchgate.netresearchgate.net
Investigating Novel Activities: Exploring other potential biological activities beyond antimicrobial and anticancer effects, such as antiviral or immunomodulatory functions, is a promising research direction.
In Vivo Efficacy: Moving beyond in vitro studies, future work will need to assess the efficacy of promising ranatuerin analogues in in vivo models of infection and cancer. mdpi.com This will be crucial for evaluating their true therapeutic potential and addressing challenges related to stability and delivery in a physiological environment.
The progressive design of ranatuerin-2 peptides has already yielded analogues with significantly improved bioactivity, suggesting that these natural compounds are excellent candidates for the development of new classes of anti-infective and anticancer agents. mdpi.com
Exploration of Unconventional Biological Activities
This compound is a member of the ranatuerin-2 family of antimicrobial peptides (AMPs), which are primarily recognized for their role in the innate immune defense of amphibians. researchgate.net While its conventional biological activity is characterized by potent, broad-spectrum antibacterial action, emerging research on the wider peptide family suggests a potential for more diverse, or "unconventional," biological functions. researchgate.netnih.gov
The primary structure of this compound is GILSSFKGVAKGVAKNLAGKLLDELKCKITGC. researchgate.netnih.gov Its conventional role involves inhibiting the growth of a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often below 20 µM. researchgate.netnih.gov A notable feature of this compound is its low hemolytic activity against human erythrocytes, indicating a degree of selectivity for microbial over mammalian cells, a significant advantage compared to other highly hemolytic peptides. researchgate.net
Beyond this primary function, research into related ranatuerin-2 peptides has uncovered other promising bioactivities. For instance, peptides such as ranatuerin-2PLx and engineered variants of ranatuerin-2-AW have demonstrated the ability to prevent the proliferation of cancer cells, indicating a dual therapeutic potential for this peptide family. nih.govnih.gov This suggests that this compound could also possess latent anticancer properties that warrant further investigation.
Furthermore, many AMPs are now understood to have immunomodulatory roles. researchgate.net They can influence the host's immune response, for example, by reducing the levels of pro-inflammatory cytokines. researchgate.net While this has not been specifically detailed for this compound, it represents a plausible and unconventional activity that could be explored to understand its full therapeutic potential in inflammatory conditions. The exploration of these unconventional activities is crucial for repositioning this compound from a simple antimicrobial to a multifunctional therapeutic candidate.
| Biological Activity | Description | Status for this compound | Supporting Evidence (Family/General AMPs) |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth. | Confirmed; potent against Gram-positive and Gram-negative bacteria with low hemolytic activity. researchgate.net | MICs < 20 µM against various bacteria. researchgate.netnih.gov |
| Anticancer | Inhibition of cancer cell proliferation. | Unexplored, but plausible. | Other ranatuerin-2 peptides show anticancer activity. nih.govnih.gov |
| Immunomodulatory | Modulation of host immune responses, such as cytokine levels. | Unexplored, but plausible. | Many AMPs exhibit immunomodulatory functions. researchgate.net |
Integration with Systems Biology and Network Pharmacology Approaches
The traditional "one-drug, one-target" paradigm is often insufficient for understanding complex biological systems. Systems biology and network pharmacology offer a more holistic framework by analyzing the intricate network of interactions between a drug and multiple cellular components. nih.govfrontiersin.org To date, this compound has not been extensively studied using these advanced computational approaches. However, their integration represents a vital emerging research direction to elucidate its mechanisms of action and predict its broader biological impact.
Systems biology provides a platform for integrating high-throughput "omics" data (e.g., genomics, proteomics, metabolomics) to model how this compound affects the entire cellular system. researchgate.netnih.gov For example, treating bacteria or cancer cells with this compound and subsequently analyzing changes in their proteome or transcriptome could reveal which cellular pathways are most affected, moving beyond the simple observation of membrane disruption.
Development of Advanced Probes and Chemical Tools for Biological Investigations
To fully understand the molecular journey and mechanism of action of this compound, the development of specialized chemical tools is indispensable. nih.gov These tools, derived from chemical biology, allow for the visualization and interrogation of biological processes in real-time and within living systems. crick.ac.ukgesundheitsindustrie-bw.de
Currently, there is a lack of such specific probes for this compound. An important future step would be the synthesis of modified versions of the peptide that incorporate advanced labels. For example:
Fluorescent Probes: Attaching a fluorescent dye to this compound would enable researchers to use microscopy to visualize its binding to cell membranes, its rate of permeation, and its subcellular localization. gesundheitsindustrie-bw.de This would provide direct visual evidence of its mechanism of action.
Photoaffinity Probes: Incorporating a photo-reactive group into the peptide's sequence would allow for photoaffinity labeling. nih.gov Upon exposure to UV light, the probe would permanently bind to its interacting partners (e.g., specific lipids or membrane proteins), enabling their isolation and identification.
Click Chemistry Reagents: Utilizing bioorthogonal "click chemistry," researchers could introduce a small, non-disruptive chemical handle (like an alkyne or azide) into the peptide. nih.govmdpi.com This would allow for the attachment of various reporter tags in situ to study metabolic processes or track the peptide's fate within a complex biological environment. mdpi.com
These chemical tools would transform the study of this compound from a black-box approach (observing cell death) to a detailed mechanistic investigation, revealing the precise molecular interactions that underpin its biological activities. nih.gov
Challenges and Opportunities in this compound Translational Research (Non-Clinical Focus)
Translating a promising peptide like this compound from a laboratory curiosity into a pre-clinical candidate involves overcoming several significant hurdles. However, each challenge also presents an opportunity for innovation in peptide design and application. nih.govnih.gov
| Factor | Challenge | Opportunity |
|---|---|---|
| Stability & Susceptibility | Peptides are often susceptible to degradation by proteases (enzymes that break down proteins) in biological environments, limiting their bioavailability and efficacy. nih.govmdpi.com | Peptide engineering, such as amino acid substitution (e.g., using D-amino acids) or cyclization, can enhance protease resistance and stability. The inherent "Rana box" disulfide bridge in this compound already provides some structural stability. nih.govnih.gov |
| Mechanism of Action | A complete understanding of its molecular targets and pathways is still lacking. Without this, rational optimization is difficult. | Utilizing the systems biology and chemical probe approaches outlined previously can fully elucidate its mechanism. researchgate.netnih.gov Understanding the role of the C-terminal cyclic domain could lead to the design of more potent and selective analogues. nih.govnih.gov |
| Production & Cost | The chemical synthesis of long peptides like this compound (32 amino acids) can be complex and expensive for large-scale production. mdpi.comimrpress.com | Research into truncated or simplified analogues that retain or enhance activity could lead to more cost-effective candidates. Studies on other ranatuerin-2 peptides have shown that the C-terminal cyclic domain may be dispensable for antibacterial activity, potentially simplifying synthesis. nih.govnih.gov |
| Selectivity & Toxicity | While this compound has low hemolytic activity, ensuring high selectivity for microbial or cancer cells over host cells is a persistent challenge for AMPs. researchgate.netnih.gov | The low inherent toxicity of this compound is a major advantage. researchgate.net Structure-activity relationship studies can further optimize the peptide to enhance its therapeutic index by modifying properties like cationicity and hydrophobicity to improve target specificity. nih.govnih.gov |
The journey of this compound in non-clinical translational research is defined by these factors. Its low hemolytic activity provides a strong starting point. researchgate.net The primary opportunity lies in rational peptide design, informed by deeper mechanistic studies, to create new analogues with improved stability, enhanced bioactivity, and a clear, well-understood mechanism of action. nih.govnih.gov
Q & A
Q. How can researchers confirm the structural identity of Ranatuerin-2AUa?
To validate structural identity, employ a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to resolve peptide backbone connectivity. Compare spectral data with published reference values for homologous peptides, and ensure purity (>95%) via reverse-phase HPLC with dual-wavelength detection (210 nm/280 nm). For novel derivatives, include X-ray crystallography or circular dichroism to confirm tertiary structure .
Q. What are the recommended protocols for synthesizing this compound in laboratory settings?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling efficiency via microwave-assisted activation. Post-synthesis, cleave the peptide-resin using TFA:water:TIS (95:2.5:2.5) and purify via preparative HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA). Validate synthesis success through MALDI-TOF MS and Edman degradation for sequence verification .
Q. What in vitro assays are commonly used to assess the antimicrobial activity of this compound?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution per CLSI guidelines, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
- Hemolysis assay : Evaluate mammalian cell toxicity using erythrocyte lysis thresholds (e.g., HC50 values). Include positive controls (e.g., melittin) and solvent controls to validate specificity .
Advanced Research Questions
Q. How should researchers design experiments to investigate the mechanism of action of this compound at the molecular level?
Combine biophysical and genomic approaches:
- Membrane disruption : Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) and atomic force microscopy to visualize pore formation.
- Target identification : Employ thermal proteome profiling (TPP) or CRISPR-Cas9 screens to identify host/pathogen targets.
- Transcriptomic analysis : Perform RNA-seq on treated bacterial cultures to map gene expression changes linked to stress response pathways .
Q. What methodological approaches are critical when resolving contradictions in reported bioactivity data of this compound across studies?
- Standardization : Adopt consistent assay conditions (e.g., inoculum size, growth phase of microbes, peptide solvent).
- Replication : Repeat experiments across independent labs using shared reference samples.
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for variability in protocols or microbial strains .
Q. How can researchers systematically evaluate the synergistic effects of this compound with other antimicrobial agents?
Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
- FICI ≤ 0.5: Synergy; 0.5–1: Additivity; 1–4: Indifference; >4: Antagonism.
- Validate findings with time-kill synergy studies and in vivo models (e.g., murine infection). Include pharmacokinetic analysis to assess co-administration feasibility .
Q. What are the best practices for assessing the cytotoxicity of this compound in mammalian cell lines?
- MTT assay : Measure mitochondrial activity in HEK293 or HepG2 cells after 24-hour exposure.
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
- Long-term toxicity : Use clonogenic assays to assess proliferative capacity post-treatment. Normalize results to peptide-free controls and account for serum protein interactions .
Q. Which strategies enhance the reproducibility of experimental results involving this compound in multi-laboratory studies?
- Pre-registration : Document protocols on platforms like Open Science Framework.
- Data sharing : Deposit raw spectra, chromatograms, and dose-response curves in repositories (e.g., Zenodo).
- Blinded analysis : Assign third-party teams to process data (e.g., LC-MS peak integration) to reduce bias .
Q. How can molecular dynamics simulations be optimized to predict the interaction between this compound and lipid bilayers?
- Force fields : Use CHARMM36 or Martini for membrane systems.
- Simulation parameters : Run ≥200 ns trajectories with periodic boundary conditions and PME electrostatics.
- Validation : Correlate simulation data with experimental results (e.g., bilayer penetration depth via neutron reflectometry) .
Q. What methodologies are recommended for studying the long-term stability of this compound under varying storage conditions?
Conduct accelerated stability studies :
- Expose lyophilized peptide to 40°C/75% RH for 6 months, sampling monthly.
- Monitor degradation via HPLC purity checks and LC-MS for byproduct identification.
- Compare with real-time stability data (25°C/60% RH) to validate predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
